molecular formula C18H40NO5P B15575526 Sphinganine 1-phosphate-d7

Sphinganine 1-phosphate-d7

Cat. No.: B15575526
M. Wt: 388.5 g/mol
InChI Key: YHEDRJPUIRMZMP-GEZFCKIXSA-N
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Description

Sphinganine 1-phosphate-d7 is a useful research compound. Its molecular formula is C18H40NO5P and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H40NO5P

Molecular Weight

388.5 g/mol

IUPAC Name

[(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadecyl] dihydrogen phosphate

InChI

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1/i1D3,2D2,3D2

InChI Key

YHEDRJPUIRMZMP-GEZFCKIXSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Sphinganine 1-Phosphate-d7 in Quantitative Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, a class of bioactive lipids, are integral to cellular structure and signaling. Among them, Sphingosine (B13886) 1-phosphate (S1P) has emerged as a critical mediator in a myriad of physiological and pathological processes, including cell proliferation, migration, and immune responses. Consequently, the accurate quantification of S1P in biological matrices is paramount for advancing our understanding of its roles in health and disease, and for the development of novel therapeutics targeting the S1P signaling pathway. This technical guide provides an in-depth exploration of the use of Sphinganine 1-phosphate-d7 (S1P-d7) as an internal standard in mass spectrometry-based lipidomics for the precise and accurate quantification of S1P. We will delve into detailed experimental protocols, present quantitative data, and visualize the intricate S1P signaling and metabolic pathways.

Introduction to Sphingosine 1-Phosphate (S1P) and its Significance

Sphingosine 1-phosphate is a signaling sphingolipid that exerts its effects both intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[1][2] The cellular levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P phosphatases and S1P lyase.[1][3] This delicate equilibrium is crucial, as dysregulation of S1P levels has been implicated in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4][5]

The profound biological importance of S1P necessitates robust and reliable analytical methods for its quantification in complex biological samples such as plasma, serum, cells, and tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[5][6]

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation, extraction efficiency, and instrument response.[7][8] this compound (S1P-d7), a deuterated analog of S1P, serves as an ideal internal standard for S1P quantification.[9] Its chemical and physical properties are nearly identical to endogenous S1P, ensuring that it behaves similarly during sample processing and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled S1P by the mass spectrometer.[8] By adding a known amount of S1P-d7 to a sample at the beginning of the workflow, the ratio of the signal intensity of the endogenous S1P to that of S1P-d7 can be used to accurately calculate the concentration of S1P in the original sample.[7]

Chemical Structure of this compound

  • Formula: C₁₈H₃₁D₇NO₅P

  • Molecular Weight: 386.5 g/mol [10]

Quantitative Data Summary

The concentration of S1P can vary significantly depending on the biological matrix and the physiological or pathological state. The use of S1P-d7 as an internal standard has enabled the generation of precise quantitative data across numerous studies.

Biological MatrixAnalyteConcentration RangeMethod of QuantificationReference(s)
Human PlasmaS1P0.5 - 1.2 µMLC-MS/MS with S1P-d7[11]
Human SerumS1P1.4 - 1.8 µMLC-MS/MS with S1P-d7[11]
Human Serum (Healthy Donors)S1P123.64 ± 24.11 ng/mLLC-MS/MS with C17-S1P[6]
Human Serum (Lung Cancer Patients)S1P270.46 ± 68.19 ng/mLLC-MS/MS with C17-S1P[6]
1483 Head and Neck Carcinoma CellsS1P10-fold decrease after 200 nM PF-543 treatment for 1 hourLC-MS/MS with S1P-d7[5]
Human Whole BloodS1P50% inhibition of formation with IC50 of 26.7 nM PF-543LC-MS/MS with S1P-d7[5]
Mouse PlasmaS1P~50% reduction after 1 mg/kg PF-543 treatmentLC-MS/MS with S1P-d7[5]

Experimental Protocols

The following sections provide detailed methodologies for the quantification of S1P using S1P-d7 as an internal standard. These protocols are generalized and may require optimization based on the specific instrumentation and sample type.

Sample Preparation: Protein Precipitation for Plasma/Serum

This is a common and rapid method for extracting S1P from plasma and serum samples.[5][6][11]

Materials:

  • Biological sample (plasma or serum)

  • Ice-cold methanol (B129727)

  • This compound (S1P-d7) internal standard solution in methanol (e.g., 20 nM or 25 ng/mL)[6][11]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of high speeds (e.g., 12,000 - 17,000 x g) at 4°C[5][6]

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10-20 µL of the plasma or serum sample.[5][6]

  • Add 200 µL of ice-cold methanol containing the S1P-d7 internal standard.[5][6]

  • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[5][6]

  • Incubate the samples on ice for 20 minutes to enhance protein precipitation.[5]

  • Centrifuge the samples at 12,000-17,000 x g for 10 minutes at 4°C.[5][6]

  • Carefully transfer the supernatant, which contains the extracted S1P and S1P-d7, to a new tube or a 96-well plate for LC-MS/MS analysis.[11]

Sample Preparation: Lipid Extraction from Cultured Cells

This protocol is suitable for the extraction of sphingolipids from adherent cultured cells.[7]

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • S1P-d7 internal standard mix in methanol

  • Cell scraper

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Centrifuge capable of operating at 4°C

  • Nitrogen evaporator

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the S1P-d7 internal standard to each well.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general set of parameters for LC-MS/MS analysis of S1P and S1P-d7. These parameters should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm or 5 µm)[5][6]

  • Mobile Phase A: Water with 0.1% formic acid[5][6]

  • Mobile Phase B: Methanol with 0.1% formic acid[5][6]

  • Flow Rate: 0.4 - 0.5 mL/min[5][6]

  • Injection Volume: 1 - 5 µL[5][6]

  • Column Temperature: 40 - 60°C[5][9]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S1P: m/z 380.4 → 264.4[6]

    • S1P-d7: m/z 387.4 → 271.4 (Note: The exact m/z will depend on the specific deuteration pattern)

    • Alternative S1P transition: m/z 380.20 → 264.20[12]

  • Collision Energy (CE) and other MS parameters (e.g., Declustering Potential, Entrance Potential): These need to be optimized for each specific instrument to achieve the best signal intensity. For example, a CE of 22 V for S1P has been reported.[6]

Data Analysis
  • Integrate the peak areas of the endogenous S1P and the S1P-d7 internal standard using the instrument's software.

  • Calculate the ratio of the peak area of S1P to the peak area of S1P-d7.

  • Generate a calibration curve by analyzing a series of standard solutions with known concentrations of S1P and a fixed concentration of S1P-d7.

  • Plot the peak area ratio (S1P/S1P-d7) against the concentration of S1P.

  • Use the linear regression equation from the calibration curve to determine the concentration of S1P in the biological samples based on their measured peak area ratios.[6]

Signaling and Metabolic Pathways

To fully appreciate the significance of accurately quantifying S1P, it is essential to understand its central role in cellular signaling and metabolism.

S1P Metabolism

The cellular concentration of S1P is meticulously controlled by a series of enzymatic reactions.

S1P_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine 1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Degradation Products (Ethanolamine Phosphate + Hexadecenal) S1P->Degradation S1P Lyase

Caption: The S1P metabolic pathway, highlighting the key enzymes involved in its synthesis and degradation.

S1P Signaling Pathway

Extracellular S1P binds to its receptors, initiating a cascade of downstream signaling events that regulate a wide array of cellular functions.

S1P_Signaling S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PLC PLC G_protein->PLC Gq PI3K PI3K G_protein->PI3K Gi Rho Rho G_protein->Rho G12/13 Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK Gi Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, etc.) PLC->Cellular_Responses Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ras_ERK->Cellular_Responses Akt->Cellular_Responses ROCK->Cellular_Responses

Caption: An overview of the S1P signaling pathway initiated by the binding of extracellular S1P to its receptors.

Experimental Workflow for S1P Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of S1P using S1P-d7.

S1P_Quantification_Workflow Sample Biological Sample (Plasma, Serum, Cells, etc.) Spike Spike with S1P-d7 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Protein Precipitation) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Using Calibration Curve) Data_Processing->Quantification

Caption: A streamlined experimental workflow for the quantification of S1P using S1P-d7 as an internal standard.

Conclusion

This compound is an indispensable tool in the field of lipidomics, enabling the accurate and precise quantification of the critical signaling molecule, S1P. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis and data interpretation, provide a robust framework for researchers, scientists, and drug development professionals. A thorough understanding of the S1P metabolic and signaling pathways, coupled with reliable quantitative data, will continue to drive advancements in our comprehension of numerous diseases and facilitate the development of targeted and effective therapies.

References

An In-depth Technical Guide to Sphinganine-d7 1-Phosphate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated sphingolipid, Sphinganine-d7 1-phosphate. It details its chemical structure, physicochemical properties, role in cellular signaling, and its application in experimental research, particularly in the field of lipidomics.

Core Concepts

Sphinganine-d7 1-phosphate is a deuterated analog of the endogenous bioactive lipid, sphinganine-1-phosphate (S1P). S1P is a critical signaling molecule involved in a myriad of cellular processes, including cell growth, survival, migration, and differentiation. The incorporation of seven deuterium (B1214612) atoms into the terminal methyl and adjacent methylene (B1212753) groups of the sphinganine (B43673) backbone creates a stable, heavier isotopolog. This mass difference is readily detectable by mass spectrometry, making Sphinganine-d7 1-phosphate an invaluable internal standard for the accurate quantification of natural S1P in biological samples.

Chemical Structure and Properties

Sphinganine-d7 1-phosphate, also known as D-erythro-sphinganine-1-phosphate-d7, possesses a well-defined chemical structure that is fundamental to its function in research applications.

Table 1: Chemical and Physical Properties of Sphinganine-d7 1-Phosphate

PropertyValueSource
Chemical Formula C₁₈H₃₃D₇NO₅P[1][2]
Molecular Weight 388.53 g/mol [1][2]
Exact Mass 388.31 Da[1]
CAS Number 2315262-23-6[1][2]
Synonyms D-erythro-sphinganine-1-phosphate-d7[1]
Physical Form Powder[1]
Storage Temperature -20°C[1]
Purity >99%[1]
Percent Composition C 55.64%, H 12.19%, N 3.61%, O 20.59%, P 7.97%[1]

Biological Significance: The Sphingosine-1-Phosphate Signaling Pathway

Sphinganine-1-phosphate is the saturated counterpart to sphingosine-1-phosphate, and both are key players in the sphingolipid metabolic and signaling network. S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), denoted as S1P₁₋₅.[3][4][5] This interaction initiates downstream signaling cascades that regulate a wide array of physiological and pathological processes.

The cellular levels of S1P are tightly controlled by the balance between its synthesis and degradation.[5][6] It is synthesized from sphingosine (B13886) through the action of two isoenzymes, sphingosine kinase 1 and 2 (SphK1 and SphK2).[5] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[4][5][7]

S1P_Signaling_Pathway Sphingosine-1-Phosphate (S1P) Signaling Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation S1P_Receptors S1P Receptors (S1P₁-₅) (GPCRs) S1P->S1P_Receptors Extracellular Binding Degradation Degradation Products S1P->Degradation Irreversible Cleavage SphK Sphingosine Kinases (SphK1, SphK2) SphK->Sphingosine Downstream Downstream Signaling (e.g., cell survival, migration) S1P_Receptors->Downstream Signal Transduction S1P_Lyase S1P Lyase S1P_Lyase->S1P S1P_Phosphatase S1P Phosphatases S1P_Phosphatase->S1P LCMS_Workflow LC-MS/MS Workflow for S1P Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Sphinganine-d7 1-Phosphate (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Quantification) LCMS->Data

References

The Indispensable Role of Deuterated Sphingolipids in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of sphingolipids is paramount to unraveling their complex roles in cellular signaling and disease. This in-depth technical guide explores the core function of deuterated sphingolipids in mass spectrometry, providing a comprehensive overview of their application as internal standards, detailed experimental protocols, and insights into key signaling pathways.

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral components of cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of sphingolipid metabolism has been implicated in numerous pathologies, such as cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ability to accurately measure the levels of specific sphingolipid species is a cornerstone of modern biomedical research and therapeutic development.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for sphingolipid analysis due to its high sensitivity and specificity. However, the analytical process, from sample preparation to instrument response, is susceptible to variability that can compromise the accuracy and reproducibility of quantitative data. Deuterated sphingolipids, stable isotope-labeled analogs of their endogenous counterparts, are indispensable tools for overcoming these challenges.

The Power of Deuterated Internal Standards

The fundamental principle behind the use of deuterated sphingolipids is their near-identical physicochemical properties to the native analytes. By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This allows the deuterated standard to co-elute with the target sphingolipid during chromatography and exhibit similar ionization efficiency in the mass spectrometer.

By adding a known amount of a deuterated internal standard to a sample prior to any processing steps, it acts as a reliable reference to correct for:

  • Extraction Inefficiency: Losses that occur during the lipid extraction process.

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix.

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system.

This normalization process significantly enhances the precision and accuracy of quantification, enabling reliable comparisons of sphingolipid levels across different samples and studies.

Quantitative Performance of Deuterated Sphingolipids in LC-MS/MS

The use of deuterated internal standards is crucial for achieving robust and reliable quantitative data in sphingolipidomics. The following table summarizes key performance metrics from various studies employing deuterated sphingolipids for the quantification of different ceramide species.

AnalyteInternal StandardLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
C14 CeramideC17 Ceramide2.8 - 178 ng5 pg/ml5 pg/ml[1]
C16 CeramideC17 Ceramide2.8 - 357 ng5 pg/ml5 pg/ml[1]
C18 CeramideC17 Ceramide2.8 - 357 ng50 pg/ml50 pg/ml[1]
C18:1 CeramideC17 Ceramide2.8 - 357 ng50 pg/ml50 pg/ml[1]
C20 CeramideC17 Ceramide2.8 - 357 ng50 pg/ml50 pg/ml[1]
C24 CeramideC25 Ceramide5.6 - 714 ng50 pg/ml50 pg/ml[1]
C24:1 CeramideC25 Ceramide5.6 - 714 ng50 pg/ml50 pg/ml[1]

Table 1: Summary of quantitative performance metrics for ceramide analysis using deuterated internal standards.

Experimental Workflow for Sphingolipid Analysis

A typical workflow for the targeted quantitative analysis of sphingolipids using deuterated internal standards involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Fragmentation) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification S1P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptor (S1PR1-5) G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activation Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation S1P_intra S1P SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport Downstream Downstream Effectors (e.g., Rac, PI3K, PLC) G_protein->Downstream Activation Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration S1P_extra->S1PR Binding

References

The Dichotomy of Sphingolipids: A Technical Guide to Sphinganine and Sphingosine-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, a class of complex lipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. Among the vast array of sphingolipid species, sphinganine (B43673) and sphingosine-1-phosphate (S1P) represent two key metabolites with distinct yet interconnected roles. Sphinganine, a saturated sphingoid base, is a pivotal intermediate in the de novo biosynthesis of all sphingolipids. In contrast, sphingosine-1-phosphate, a phosphorylated derivative of the unsaturated sphingoid base sphingosine (B13886), is a potent signaling molecule that exerts its effects both intracellularly and extracellularly via a family of G protein-coupled receptors. This technical guide provides an in-depth exploration of the core differences between sphinganine and sphingosine-1-phosphate, encompassing their chemical structures, biosynthetic pathways, and functional roles in cellular signaling. Furthermore, this document details established experimental protocols for their quantitative analysis and the characterization of related enzymatic activities, and presents key quantitative data in a comparative format to facilitate a comprehensive understanding for researchers and professionals in drug development.

Structural and Biosynthetic Distinctions

The fundamental difference between sphinganine and sphingosine lies in their chemical structure, which dictates their downstream metabolic fate and biological activity.

Sphinganine , also known as dihydrosphingosine, is an 18-carbon amino alcohol with a saturated hydrocarbon chain.[1] It is the initial product of the de novo sphingolipid synthesis pathway, formed from the condensation of serine and palmitoyl-CoA.[2]

Sphingosine , in contrast, possesses a trans double bond between carbons 4 and 5 of its hydrocarbon chain.[3] This desaturation step, which converts dihydroceramide (B1258172) to ceramide, ultimately leads to the formation of sphingosine upon ceramide hydrolysis.[2]

Sphingosine-1-phosphate (S1P) is subsequently generated by the phosphorylation of sphingosine at the 1-hydroxyl group, a reaction catalyzed by sphingosine kinases (SphKs).[1][4]

The biosynthetic relationship between these molecules is a critical aspect of sphingolipid metabolism, often referred to as the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and sphingosine and pro-survival S1P influences cell fate.[5]

De Novo Biosynthesis Pathway

The synthesis of sphingolipids begins in the endoplasmic reticulum with the formation of sphinganine. This precursor is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide. Ceramide can then be hydrolyzed to yield sphingosine, the direct precursor for S1P.[2]

Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK1/2 Sphingosine-1-Phosphate (S1P)->Sphingosine SPPase Hexadecenal + Phosphoethanolamine Hexadecenal + Phosphoethanolamine Sphingosine-1-Phosphate (S1P)->Hexadecenal + Phosphoethanolamine S1P Lyase cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gi S1PR1->Gi S1PR2->Gi G12_13 G12_13 S1PR2->G12_13 Gq Gq S1PR2->Gq S1PR3->Gi S1PR3->Gq Rac Rac Gi->Rac Rho Rho G12_13->Rho PLC PLC Gq->PLC Cell Migration Cell Migration Rac->Cell Migration Stress Fiber Formation Stress Fiber Formation Rho->Stress Fiber Formation Ca2+ Mobilization Ca2+ Mobilization PLC->Ca2+ Mobilization Sample Homogenization Sample Homogenization Lipid Extraction Lipid Extraction Sample Homogenization->Lipid Extraction Add internal standards LC Separation LC Separation Lipid Extraction->LC Separation e.g., Bligh-Dyer MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection e.g., C18 column Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM transitions

References

Understanding Sphingolipid Signaling with Isotopic Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also serve as critical signaling molecules involved in a diverse array of cellular processes. These processes include cell growth, differentiation, apoptosis, and inflammation. The intricate and dynamic nature of sphingolipid metabolism and signaling pathways presents both a challenge and an opportunity for understanding and targeting various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

This technical guide provides an in-depth exploration of sphingolipid signaling pathways and the powerful techniques of isotopic labeling coupled with mass spectrometry to unravel their complexities. Isotopic labeling allows for the tracing of metabolic flux and the quantification of dynamic changes in sphingolipid metabolism, offering a more profound understanding than static measurements alone. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize these techniques in their work.

Core Sphingolipid Signaling Pathways

Sphingolipid metabolism can be broadly categorized into three major pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway. These pathways are interconnected and tightly regulated to maintain cellular homeostasis.

De Novo Sphingolipid Synthesis

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum (ER) and proceeds through a series of enzymatic steps to produce ceramide, the central hub of sphingolipid metabolism. Ceramide can then be further metabolized to form more complex sphingolipids such as sphingomyelin, glycosphingolipids, and the potent signaling molecule sphingosine-1-phosphate (S1P).

de_novo_synthesis De Novo Sphingolipid Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

De Novo Sphingolipid Synthesis Pathway
Sphingomyelin-Ceramide Cycle

Sphingomyelin, a major component of cell membranes, can be hydrolyzed by sphingomyelinases (SMases) to generate ceramide. This pathway is a rapid mechanism for increasing intracellular ceramide levels in response to various cellular stresses and stimuli, triggering downstream signaling events.

sphingomyelin_ceramide_cycle Sphingomyelin-Ceramide Cycle Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Ceramide->Sphingomyelin SMS Phosphocholine Phosphocholine PC Phosphatidylcholine DAG Diacylglycerol

Sphingomyelin-Ceramide Cycle
Sphingosine-1-Phosphate (S1P) Signaling

Ceramide can be catabolized by ceramidases to produce sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule that can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PRs) on the cell surface, regulating a wide range of cellular responses, often in opposition to the effects of ceramide.

s1p_signaling Sphingosine-1-Phosphate (S1P) Signaling cluster_intracellular Intracellular cluster_extracellular Extracellular Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P_intra S1P Sphingosine->S1P_intra SphK1/2 Intracellular Targets Intracellular Targets S1P_intra->Intracellular Targets S1P_extra S1P S1P_intra->S1P_extra S1P Transporter S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Signaling Downstream Signaling S1PR->Downstream Signaling

Sphingosine-1-Phosphate (S1P) Signaling

Isotopic Labeling for Sphingolipid Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors through the sphingolipid pathways. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into precursors like serine, palmitate, or sphingosine, researchers can monitor the incorporation of these labels into downstream sphingolipid species over time. This approach, combined with mass spectrometry, enables the quantification of metabolic flux and turnover rates, providing dynamic insights into pathway regulation.

Common Isotopically Labeled Precursors
PrecursorIsotopeApplication
L-Serine¹³C₃, ¹⁵N₁Tracing the entire sphingoid base backbone in de novo synthesis.
Palmitic Acid¹³C₁₆, ²H₃₁Following the fatty acid component of ceramides (B1148491) and complex sphingolipids.
Sphingosine¹³C₁₈, ²H₂Investigating the conversion of sphingosine to ceramide and S1P.
Glucose¹³C₆Labeling the hexose (B10828440) moieties of glycosphingolipids.

Experimental Protocols

Stable Isotope Labeling of Sphingolipids in Cell Culture

Objective: To label newly synthesized sphingolipids in cultured cells for metabolic flux analysis.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM)

  • Isotopically labeled precursor (e.g., ¹³C₃,¹⁵N₁-L-Serine)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Remove the standard culture medium and wash the cells twice with pre-warmed PBS.

  • Replace the medium with a custom-made medium containing the isotopically labeled precursor at a known concentration. The concentration will depend on the precursor and cell type and should be optimized.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the label.

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in ice-cold PBS.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction for Sphingolipid Analysis

Objective: To efficiently extract sphingolipids from cultured cells for mass spectrometry analysis.

Materials:

  • Cell pellet from the labeling experiment

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in a known volume of ice-cold methanol.

  • Add a known amount of internal standard mixture to each sample for normalization and quantification.

  • Add chloroform to the methanol-cell suspension in a 2:1 ratio (chloroform:methanol).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add chloroform and water to achieve a final ratio of 8:4:3 (chloroform:methanol:water).

  • Vortex again for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

LC-MS/MS Analysis of Isotopically Labeled Sphingolipids

Objective: To separate and quantify isotopically labeled and unlabeled sphingolipid species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A time-dependent gradient from a lower to a higher percentage of mobile phase B is used to elute the different sphingolipid classes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Typical MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions for each sphingolipid species (both labeled and unlabeled) are monitored.

  • Collision Energy: Optimized for each specific sphingolipid transition.

Data Presentation and Analysis

The data obtained from LC-MS/MS analysis will consist of peak areas for both the endogenous (unlabeled) and the newly synthesized (labeled) sphingolipids, as well as the internal standards.

Quantitative Data Summary

The following tables provide representative data on the turnover rates of different sphingolipid species and the effects of pathway inhibitors, as might be determined from an isotopic labeling experiment.

Table 1: Turnover Rates of Sphingolipid Species in Cultured Cells

Sphingolipid SpeciesHalf-life (hours)
Ceramide (d18:1/16:0)2 - 4
Sphingomyelin (d18:1/16:0)20 - 30
Glucosylceramide (d18:1/16:0)8 - 12
Sphingosine-1-Phosphate< 1

Note: These are representative values and can vary significantly depending on the cell type and experimental conditions.

Table 2: Effect of Sphingolipid Synthesis Inhibitors on De Novo Synthesis

TreatmentCeramide Synthesis Rate (% of Control)
Control100%
Myriocin (SPT inhibitor)< 5%
Fumonisin B1 (CerS inhibitor)> 200% (accumulation of sphinganine)

Data Analysis Workflow

data_analysis_workflow Data Analysis Workflow Raw_Data LC-MS/MS Raw Data Peak_Integration Peak Integration and Quantification Raw_Data->Peak_Integration Normalization Internal Standard Normalization Peak_Integration->Normalization Flux_Calculation Metabolic Flux and Turnover Rate Calculation Normalization->Flux_Calculation Statistical_Analysis Statistical Analysis Flux_Calculation->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Data Analysis Workflow

Conclusion

The use of isotopic labeling in conjunction with advanced mass spectrometry techniques provides an unparalleled window into the dynamic world of sphingolipid signaling. This approach allows for the precise quantification of metabolic fluxes and turnover rates, revealing the intricate regulatory mechanisms that govern these critical pathways. For researchers, scientists, and drug development professionals, a thorough understanding and application of these methodologies are essential for identifying novel therapeutic targets and developing effective strategies for a wide range of diseases where sphingolipid metabolism is dysregulated. This guide serves as a foundational resource to empower further exploration and innovation in this exciting and rapidly evolving field.

Sphinganine 1-phosphate-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sphinganine (B43673) 1-phosphate-d7, a deuterated derivative of the bioactive sphingolipid, sphinganine 1-phosphate. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its relevant signaling pathways.

Core Compound Identification

Sphinganine 1-phosphate-d7 is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous sphinganine 1-phosphate in various biological samples using mass spectrometry. Distinguishing it from the structurally similar Sphingosine-1-phosphate-d7 is critical for precise experimental design.

IdentifierThis compound
CAS Number 2315262-23-6[1][2][3]
Molecular Formula C₁₈H₃₃D₇NO₅P[1][2]
Synonyms D-erythro-sphinganine-1-phosphate-d7[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from leading suppliers.

PropertyValue
Molecular Weight 388.53 g/mol [1][2][4]
Purity >99%[1]
Form Powder[4]
Storage Temperature -20°C[1]
Stability At least 1 year at -20°C[1]

Sphingolipid Signaling: The Sphingosine (B13886) 1-Phosphate (S1P) Pathway

Sphinganine 1-phosphate is an integral component of the broader sphingolipid metabolic and signaling network. Its biological effects are closely intertwined with the well-characterized Sphingosine 1-phosphate (S1P) signaling pathway. S1P is a potent signaling molecule that regulates a vast array of cellular processes, including cell growth, survival, migration, and immune responses.[5][6] The deuterated form, this compound, is expected to exhibit identical biological activity to its non-deuterated counterpart, making an understanding of this pathway essential for its application.

The S1P signaling cascade is initiated by the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2).[7] S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, on the cell surface.[7][8] This "inside-out" signaling paradigm is a hallmark of S1P biology. The binding of S1P to its receptors triggers downstream signaling cascades that are receptor and cell-type specific, leading to diverse physiological outcomes.[7][8] The pathway is tightly regulated by the degradation of S1P, which is catalyzed by S1P phosphatases and S1P lyase.[7]

S1P_Signaling_Pathway Sphingosine 1-Phosphate (S1P) Signaling Pathway cluster_intracellular Intracellular cluster_extracellular Extracellular Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase Degradation S1P_Phosphatase S1P Phosphatase S1P_intra->S1P_Phosphatase Dephosphorylation Transporter Transporters (e.g., SPNS2, ABC) S1P_intra->Transporter Export Degradation Degradation Products S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine S1P_extra Extracellular S1P S1PRs S1P Receptors (S1P1-5) S1P_extra->S1PRs Binding & Activation Downstream Downstream Signaling (e.g., PLC, AKT, ERK, JNK) S1PRs->Downstream Cell_Membrane Cell Membrane Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, etc.) Downstream->Cellular_Responses Transporter->S1P_extra Experimental_Workflow General Workflow for Sphingolipid Quantification using this compound Sample_Collection 1. Sample Collection (e.g., Plasma, Serum, Cells, Tissue) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with This compound (Internal Standard) Homogenization->Spiking Extraction 4. Lipid Extraction (e.g., Bligh-Dyer Method) Spiking->Extraction Drying 5. Drying of Organic Phase Extraction->Drying Reconstitution 6. Reconstitution in Mobile Phase Drying->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Data_Processing 8. Data Processing and Quantification LCMS->Data_Processing

References

The Gold Standard: A Technical Guide to the Physical and Chemical Properties of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated internal standards. It is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize these critical reagents in quantitative analysis, particularly in the field of mass spectrometry. This guide delves into the nuanced effects of deuterium (B1214612) substitution on a molecule's behavior, offering both theoretical understanding and practical guidance.

Introduction: The Indispensable Role of Deuterated Internal Standards

In the realm of quantitative analysis, especially within complex biological matrices, the use of a reliable internal standard is paramount for achieving accuracy and precision. An ideal internal standard should mimic the analyte of interest throughout the entire analytical workflow, from sample preparation and extraction to chromatographic separation and detection. Deuterated internal standards, which are isotopically labeled analogs of the analyte with one or more hydrogen atoms replaced by deuterium, are widely considered the "gold standard" for quantitative bioanalysis. Their near-identical chemical nature to the unlabeled analyte ensures they effectively track and compensate for variations in the analytical process, yet they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.

The fundamental principle behind the efficacy of deuterated internal standards lies in the subtle yet significant physical and chemical differences imparted by the substitution of a proton with a deuteron. These differences, collectively known as deuterium isotope effects, influence various properties of the molecule, including its chromatographic behavior, acidity, and lipophilicity. A thorough understanding of these properties is crucial for the successful development, validation, and implementation of robust analytical methods.

The Chromatographic Isotope Effect: A Shift in Elution

One of the most frequently observed phenomena when working with deuterated internal standards is a difference in chromatographic retention time compared to their non-deuterated counterparts. This is known as the chromatographic isotope effect or deuterium isotope effect.

In reversed-phase liquid chromatography (RPLC), the most common chromatographic mode for bioanalysis, deuterated compounds typically elute slightly earlier than their non-deuterated analogs. This is attributed to the fact that the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This can lead to weaker intermolecular van der Waals forces and a slight decrease in hydrophobicity, resulting in a shorter retention time on a nonpolar stationary phase. Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect can be observed, with deuterated compounds sometimes eluting later.

The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions. While often small, this shift can be significant, especially in high-resolution chromatography. It is a critical parameter to consider during method development, as co-elution of the analyte and internal standard is often desirable to ensure they experience the same matrix effects.

Below is a diagram illustrating the key factors that contribute to the deuterium isotope effect on chromatographic retention time.

Factors Influencing the Chromatographic Deuterium Isotope Effect isotope_effect Chromatographic Isotope Effect van_der_waals Van der Waals Interactions (Weaker for C-D) isotope_effect->van_der_waals hydrophobicity Hydrophobicity (Slightly lower for deuterated) isotope_effect->hydrophobicity molecular_size Molecular Size & Shape (Minor changes) isotope_effect->molecular_size num_deuterium Number of Deuterium Atoms isotope_effect->num_deuterium Workflow for Isotopic Purity Assessment start Start prep_sample Prepare Dilute Solution of Deuterated Standard start->prep_sample hrms_analysis Analyze by High-Resolution Mass Spectrometry (HRMS) prep_sample->hrms_analysis extract_ions Extract Ion Chromatograms for all Isotopologues (d0, d1, d2...) hrms_analysis->extract_ions integrate_peaks Integrate Peak Areas of each Isotopologue extract_ions->integrate_peaks calculate_purity Calculate Isotopic Purity (% Enrichment) integrate_peaks->calculate_purity end End calculate_purity->end Bioanalytical Workflow with a Deuterated Internal Standard start Start sample_collection Sample Collection (e.g., Plasma) start->sample_collection add_is Addition of Deuterated Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (Analyte & IS) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification end End quantification->end

The Significance of Sphinganine as a Biomarker for Sphingolipidoses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipidoses are a class of inherited metabolic disorders characterized by the abnormal accumulation of sphingolipids in lysosomes, leading to a wide range of debilitating symptoms and progressive organ damage. The early and accurate diagnosis of these diseases is paramount for timely therapeutic intervention and management. Sphinganine (B43673), a key intermediate in the de novo biosynthesis of sphingolipids, is emerging as a significant biomarker for several sphingolipidoses. Dysregulation in the sphingolipid metabolic pathway often leads to fluctuations in sphinganine levels, providing a valuable window into the underlying pathology. This technical guide provides a comprehensive overview of the role of sphinganine as a biomarker, detailing its metabolic significance, association with specific sphingolipidoses, and the analytical methodologies for its quantification.

Introduction to Sphinganine and Sphingolipid Metabolism

Sphinganine, also known as dihydrosphingosine, is the saturated backbone of all sphingolipids. It is synthesized in the endoplasmic reticulum through the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[1][2] Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide, the central hub of sphingolipid metabolism.[3][4][5] From ceramide, a diverse array of complex sphingolipids, including sphingomyelin, glucosylceramide, and globotriaosylceramide, are synthesized.

The catabolism of complex sphingolipids occurs in the lysosomes, where a series of specific hydrolases sequentially cleave sugar moieties and fatty acids.[6][7][8] A deficiency in any of these lysosomal enzymes leads to the accumulation of its specific substrate, resulting in a sphingolipidosis.

Sphinganine in the Pathophysiology of Sphingolipidoses

In a healthy state, the concentration of free sphinganine is kept at a very low level. However, in the context of certain sphingolipidoses, its levels can be significantly altered. The accumulation of upstream substrates due to enzymatic deficiencies can disrupt the delicate balance of sphingolipid metabolism, impacting the levels of intermediates like sphinganine.

Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, which are involved in the intracellular trafficking of cholesterol and other lipids.[9][10] A key pathological feature of NPC is the lysosomal accumulation of unesterified cholesterol and various sphingolipids, including sphingosine (B13886) and sphinganine.[10][11][12] Studies in a murine model of NPC have shown a more than 20-fold elevation of hepatic sphingosine and sphinganine levels compared to healthy controls.[12] This accumulation is thought to contribute to the cellular dysfunction observed in NPC, including altered calcium homeostasis.[10]

Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3).[13][14][15] While lyso-Gb3 is the primary biomarker for Fabry disease, the profound disruption of sphingolipid catabolism can also affect the levels of other sphingolipids. Research has identified several urinary lyso-Gb3 analogues with modified sphingosine moieties in Fabry patients, highlighting the alteration of the sphingoid base pool in this disease.[16]

Gaucher Disease

Gaucher disease, the most common sphingolipidosis, is caused by a deficiency of the enzyme β-glucocerebrosidase, resulting in the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (B128621) (lyso-Glc1).[17][18][19][20] Lyso-Glc1 is the principal biomarker for Gaucher disease. While the primary accumulation is of glucosyl-sphingolipids, the overall sphingolipid metabolism is perturbed, which may lead to secondary changes in sphinganine levels.[19][21]

Quantitative Data on Sphinganine Levels

The precise quantification of sphinganine in biological samples is crucial for its validation and clinical utility as a biomarker. While comprehensive comparative data for sphinganine across all major human sphingolipidoses is still an area of active research, the following tables summarize the available data.

Analyte Matrix Condition Concentration Reference
SphinganineLiver (murine model)Niemann-Pick Type C593 pmol/mg protein[12]
SphinganineLiver (murine model)Healthy Control26 pmol/mg protein[12]
SphinganinePlasmaHealthy ControlElevated by 45% in Type 2 Diabetes
SphingosinePlasmaHealthy Control8.0 nmol/L[22]
Sphingosine-1-PhosphatePlasmaHealthy Control0.75 ± 0.16 nmol/mL
Sphingosine-1-PhosphateSerumHealthy Control1.04 ± 0.24 nmol/mL[23]

Note: Comprehensive, directly comparable quantitative data for sphinganine levels in human plasma/serum for Niemann-Pick, Fabry, and Gaucher diseases is limited in the currently available literature. The data from the murine model of Niemann-Pick Type C provides a strong indication of significant elevation.

Experimental Protocols

The accurate measurement of sphinganine requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sphingolipids in biological matrices.[24][25][26][27][28]

Quantification of Sphinganine in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies described in the scientific literature.[24][25][26][28]

4.1.1. Materials and Reagents

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Sphinganine standard

  • Isotopically labeled internal standard (e.g., d7-sphinganine)

  • Human plasma (EDTA)

4.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

    • Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute sphinganine.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sphinganine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

4.1.4. Quantification

  • Generate a calibration curve using known concentrations of the sphinganine standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of sphinganine in the unknown samples by interpolating from the calibration curve.

Sphingolipid Extraction from Dried Blood Spots (DBS)

This protocol is adapted from methodologies for lysosphingolipid analysis from DBS.[29][30][31]

4.2.1. Materials and Reagents

  • Methanol

  • Acetone

  • Water

  • Internal standard solution in methanol/acetone/water

  • DBS cards

4.2.2. Extraction Procedure

  • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 100 µL of an extraction solution (e.g., methanol/acetone/water in a 45:45:10 v/v/v ratio) containing the internal standard.

  • Seal the plate and incubate at 45°C for 20 minutes with gentle shaking.

  • Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows is essential for a clear understanding of the role of sphinganine.

De Novo Sphingolipid Biosynthesis Pathway

de_novo_synthesis cluster_ER Endoplasmic Reticulum serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine kdsr 3-Ketodihydrosphingosine Reductase keto_sphinganine->kdsr sphinganine Sphinganine kdsr->sphinganine cer_synthase Ceramide Synthase (CerS) sphinganine->cer_synthase dihydroceramide Dihydroceramide cer_synthase->dihydroceramide desaturase Dihydroceramide Desaturase dihydroceramide->desaturase ceramide Ceramide desaturase->ceramide

Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.

Lysosomal Catabolism of Sphingolipids

lysosomal_catabolism cluster_lysosome Lysosome gb3 Globotriaosylceramide (Gb3) alpha_gal_a α-Galactosidase A gb3->alpha_gal_a Deficient in fabry_disease Fabry Disease alpha_gal_a->fabry_disease glccer Glucosylceramide (GlcCer) beta_gluco β-Glucocerebrosidase glccer->beta_gluco Deficient in gaucher_disease Gaucher Disease beta_gluco->gaucher_disease ceramide Ceramide sphingomyelin Sphingomyelin asm Acid Sphingomyelinase sphingomyelin->asm Deficient in np_disease Niemann-Pick A/B asm->np_disease ceramidase Acid Ceramidase ceramide->ceramidase sphingosine Sphingosine ceramidase->sphingosine

Caption: Simplified lysosomal catabolism of key sphingolipids and associated diseases.

Experimental Workflow for Sphinganine Quantification

experimental_workflow sample Biological Sample (Plasma, DBS, etc.) extraction Lipid Extraction (with Internal Standard) sample->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Sphinganine Concentration quantification->result

Caption: General experimental workflow for sphinganine quantification.

Conclusion and Future Perspectives

Sphinganine holds considerable promise as a biomarker for sphingolipidoses, particularly for Niemann-Pick disease type C. Its strategic position in the de novo synthesis pathway makes its levels susceptible to perturbations in downstream metabolic routes. The development and validation of robust, high-throughput LC-MS/MS methods are critical for the clinical implementation of sphinganine as a diagnostic and monitoring tool.

Future research should focus on:

  • Comprehensive quantitative studies: Establishing definitive reference ranges for sphinganine in healthy populations and defining the extent of its elevation in a large cohort of patients with various sphingolipidoses.

  • Multi-analyte panels: Investigating the diagnostic power of sphinganine in combination with other sphingolipid biomarkers (e.g., lyso-Gb3, lyso-Glc1) to improve diagnostic accuracy and potentially differentiate between different sphingolipidoses.

  • Longitudinal studies: Assessing the utility of sphinganine in monitoring disease progression and response to therapy.

The continued exploration of sphinganine and other sphingolipid metabolites will undoubtedly deepen our understanding of the pathophysiology of sphingolipidoses and pave the way for improved diagnostic strategies and novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Sphingosine-1-Phosphate Using Sphinganine-1-Phosphate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] Its signaling is mediated through a family of five G protein-coupled receptors (S1PRs 1-5).[2][3] Dysregulation of the S1P signaling pathway has been implicated in various pathological conditions such as autoimmune diseases, cancer, and fibrosis.[1][4] Consequently, the accurate quantification of S1P in biological matrices is paramount for both basic research and the development of therapeutic agents targeting this pathway.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for the sensitive and specific quantification of S1P.[5] To ensure accuracy and precision, a stable isotope-labeled internal standard is indispensable. Sphinganine-1-phosphate-d7 (S1P-d7), a deuterated analog of S1P, is an ideal internal standard as it shares similar physicochemical properties with the endogenous analyte, co-elutes chromatographically, and corrects for variations in sample extraction, matrix effects, and instrument response.[6][7]

These application notes provide a comprehensive protocol for the quantification of S1P in biological samples, such as plasma and serum, using S1P-d7 as an internal standard.

S1P Signaling Pathway

The S1P signaling pathway is a complex network that regulates numerous cellular functions. The diagram below illustrates the key components of this pathway. Sphingosine (B13886) is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can then act intracellularly or be transported out of the cell to activate S1P receptors on the cell surface, initiating downstream signaling cascades.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_transport Transport cluster_signaling Receptor Signaling Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P_intracellular Intracellular S1P SphK1_2 SphK1/2 S1P_extracellular Extracellular S1P S1P_intracellular->S1P_extracellular Export S1PRs S1P Receptors (S1PR1-5) S1P_extracellular->S1PRs Activation Transporter Transporters (e.g., SPNS2, ABC) G_proteins G Proteins (Gαi, Gαq, Gα12/13) S1PRs->G_proteins Downstream Downstream Effectors (e.g., Rac, PLC, Rho) G_proteins->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: A simplified diagram of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

Materials and Reagents
  • Sphingosine-1-phosphate (S1P) standard (Avanti Polar Lipids)

  • Sphinganine-1-phosphate-d7 (S1P-d7) internal standard (Avanti Polar Lipids)

  • HPLC-grade methanol (B129727), acetonitrile, and water (Thermo Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Bovine serum albumin (BSA), fatty acid-free (Sigma-Aldrich)

  • Biological matrix (e.g., human plasma, serum)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC system coupled to a Sciex 6500+ QTRAP mass spectrometer)

Preparation of Standard and Internal Standard Stock Solutions
  • S1P Stock Solution (1 mg/mL): Dissolve an appropriate amount of S1P in methanol to achieve a final concentration of 1 mg/mL.

  • S1P-d7 Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of S1P-d7 in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the S1P stock solution in a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline) to create calibration standards. A typical calibration curve range is 25-600 ng/mL.[5] Prepare a working solution of the S1P-d7 internal standard in methanol at a concentration of 25 ng/mL.[5]

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (plasma or serum) on ice.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample.[5]

  • Add 200 µL of the S1P-d7 internal standard working solution (25 ng/mL in methanol).[5]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions [5]

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 500 µL/min

  • Injection Volume: 1 µL

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-50% B

    • 3.1-3.7 min: 50% B

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM) [5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • S1P: m/z 380.4 → 264.4

    • S1P-d7 (as C17-S1P): m/z 366.4 → 250.2 (Note: The reference uses C17-S1P, a common surrogate internal standard. S1P-d7 would have a different m/z, which needs to be determined based on the specific deuteration pattern. For this example, we will use the provided transitions as a template.)

  • Collision Energy (CE): Optimized for each transition (e.g., S1P: 22 V, C17-S1P: 23 V)

  • Declustering Potential (DP): Optimized for each transition (e.g., 74 V)

Experimental Workflow

The following diagram outlines the major steps in the quantification of S1P using S1P-d7 as an internal standard.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Add_IS Add S1P-d7 Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (S1P/S1P-d7 Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of S1P Calibration_Curve->Quantification

Caption: A flowchart of the experimental workflow for S1P quantification.

Data Presentation

The following table summarizes typical validation data for the quantification of S1P in human serum using an internal standard.

ParameterResultReference
Linearity Range 25 - 600 ng/mL[5]
Correlation Coefficient (r²) > 0.9996[5]
Lower Limit of Quantification (LLOQ) 25 ng/mL[5]
Intra-batch Precision (%RSD) < 10%[5]
Inter-batch Precision (%RSD) < 10%[5]
Accuracy 80% - 98%[5]
Recovery 80% - 98%[5]

Conclusion

The use of Sphinganine-1-phosphate-d7 as an internal standard provides a robust and reliable method for the accurate quantification of S1P in biological matrices by LC-MS/MS. The detailed protocol and validation data presented in these application notes offer a comprehensive guide for researchers and scientists in the fields of lipidomics and drug development. This methodology is crucial for elucidating the role of the S1P signaling pathway in health and disease and for the preclinical and clinical evaluation of novel therapeutics targeting this pathway.

References

Application Notes & Protocols for the Quantification of Sphinganine 1-Phosphate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine (B43673) 1-phosphate (Sa1P) is a bioactive sphingolipid metabolite that, along with the more extensively studied sphingosine (B13886) 1-phosphate (S1P), plays a crucial role in a variety of cellular processes. These molecules are involved in signaling pathways that regulate cell growth, survival, migration, and inflammation.[1][2][3] The accurate quantification of Sa1P in biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting sphingolipid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of Sa1P and other sphingolipids due to its high selectivity and sensitivity.[4][5][6]

This document provides detailed application notes and protocols for the quantification of Sa1P in biological samples using LC-MS/MS.

Sphinganine 1-Phosphate Signaling Pathway

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as signaling molecules. The metabolic pathway leading to the formation of Sa1P is intricately linked to that of S1P. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of ceramide. Ceramide can be broken down by ceramidases to form sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.[3] Sa1P is an intermediate in this pathway. Extracellular S1P and likely Sa1P can bind to a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, to initiate downstream signaling cascades that influence a wide range of cellular functions.[1][3][7]

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide De Novo Synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphinganine Sphinganine Ceramide->Sphinganine S1P Sphingosine 1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1PRs S1P Receptors (S1P1-5) S1P->S1PRs Sa1P Sphinganine 1-Phosphate (Sa1P) Sphinganine->Sa1P SphK1/2 Sa1P->S1PRs Signaling Downstream Signaling (Cell Survival, Proliferation, Migration) S1PRs->Signaling

Caption: Sphingolipid metabolism and signaling pathway.

Experimental Protocols

Sample Preparation (Plasma/Serum)

A critical step in the quantification of Sa1P is the efficient extraction from the biological matrix while minimizing degradation and artifact formation. Several methods have been reported, with protein precipitation and liquid-liquid extraction being the most common.[6][8][9]

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (LC-MS grade)

  • Internal Standard (IS) solution (e.g., C17-sphinganine 1-phosphate or d7-S1P in methanol)

  • Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, dilute 10 µL of the sample with 55 µL of TBS.[9]

  • Add 200 µL of ice-cold methanol containing the internal standard to the diluted sample. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[9]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[9]

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 2-5 minutes.[9]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[4][9]

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly employed for the separation of Sa1P from other lipids and matrix components.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm) is a suitable choice.[10]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Methanol with 0.1% formic acid.[10]

  • Flow Rate: 500 µL/min.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 60°C.[11]

  • Injection Volume: 5 µL.[9]

Gradient Elution: A typical gradient may start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and instrument used.

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for the detection and quantification of Sa1P.

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000).[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific precursor-to-product ion transitions for Sa1P and the internal standard need to be determined by direct infusion of standard solutions. For Sa1P (dihydrosphingosine-1-phosphate), the protonated molecule [M+H]⁺ is selected as the precursor ion. A characteristic fragment ion is then monitored in the second quadrupole.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sphinganine 1-Phosphate (Sa1P)382.3284.3
C17-Sphinganine 1-Phosphate (IS)368.3270.3

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Workflow

The overall workflow for the quantification of Sa1P involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis Results Results (Sa1P Concentration) Data_Analysis->Results

Caption: General workflow for Sa1P quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of sphingolipids, including Sa1P and the closely related S1P. These values can serve as a benchmark for method development and validation.

ParameterSphinganine 1-Phosphate (Sa1P)Sphingosine 1-Phosphate (S1P)Reference
Linearity Range 0.57 - 100 ng/mL2 - 100 ng/mL[8][12]
Lower Limit of Quantification (LLOQ) 0.57 ng/mL5.0 ng/mL[8][12]
Intra-day Precision (%RSD) < 15%< 10%[8][10]
Inter-day Precision (%RSD) < 15%< 10%[8][10]
Accuracy 85 - 115%90 - 110%[8][10]
Extraction Recovery > 80%80 - 98%[10]

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of sphinganine 1-phosphate in biological samples. The detailed protocols and workflow offer a comprehensive guide for researchers and scientists. Accurate measurement of Sa1P is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutics targeting the sphingolipid signaling pathway.

References

Analysis of Sphinganine 1-Phosphate in Tissue Samples Using Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) 1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking. The levels of S1P are meticulously controlled by the interplay of synthetic and degradative enzymes. Dysregulation of the S1P signaling pathway has been implicated in the pathophysiology of various diseases, such as cancer, autoimmune disorders, and fibrosis. Consequently, the accurate quantification of S1P in tissue samples is of paramount importance for both basic research and the development of novel therapeutics targeting this pathway.

This document provides a detailed application note and a comprehensive protocol for the analysis of S1P in tissue samples using Sphinganine (B43673) 1-phosphate-d7 as an internal standard. The use of a deuterated internal standard is critical for achieving high accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for variability in sample preparation and matrix effects.

Principles and Applications

Sphinganine 1-phosphate-d7 is a deuterated analog of sphinganine 1-phosphate, which is structurally and chemically almost identical to the endogenous analyte. This allows it to mimic the behavior of S1P during sample extraction, derivatization (if any), and ionization in the mass spectrometer. By adding a known amount of this compound to the tissue sample at the beginning of the workflow, the ratio of the endogenous S1P signal to the internal standard signal can be used to accurately calculate the concentration of S1P, thereby minimizing experimental errors.

This method is applicable to a wide range of research areas, including:

  • Pharmacodynamic studies: To assess the effect of drugs targeting the S1P pathway.

  • Biomarker discovery: To identify changes in S1P levels in various disease states.

  • Basic research: To investigate the role of S1P in physiological and pathological processes.

Signaling and Metabolic Pathways

To fully appreciate the significance of S1P quantification, it is essential to understand its metabolic and signaling pathways.

Sphingolipid Metabolism

S1P is a central hub in sphingolipid metabolism. It is generated from sphingosine through the action of sphingosine kinases (SphK1 and SphK2) and can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly degraded by S1P lyase.

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine 1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Irreversible Degradation S1P->Degradation S1P Lyase

Figure 1: Simplified diagram of the core sphingolipid metabolic pathway.

S1P Signaling Pathway

Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating a cascade of downstream signaling events that regulate various cellular functions.

S1P_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR Binding G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Rac, PI3K, PLC) G_protein->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Figure 2: Overview of the S1P signaling pathway.

Quantitative Data

The following tables summarize key quantitative data relevant to the analysis of S1P in tissue samples.

Table 1: Typical Concentrations of S1P in Various Mouse Tissues
TissueS1P Concentration (pmol/mg protein)Reference
Kidney0.336 ± 0.05[1]
Spleen (Red Pulp)> 0.5[2]
Spleen (White Pulp)< 0.5[2]
Liver~0.5 - 1.0 (estimated from plasma data)[3]

Note: Concentrations can vary depending on the mouse strain, age, and experimental conditions.

Table 2: Recovery of S1P and Internal Standards Using Various Extraction Methods
Extraction MethodAnalyteRecovery Rate (%)Reference
Methanol PrecipitationS1P80 - 98[4]
Methanol PrecipitationC17-S1P (Internal Standard)88 - 95[4]
Bligh-DyerSphinganine-d17:0 (Internal Standard)~74[5]
FolchSphinganine-d17:0 (Internal Standard)~45[5]
Table 3: LC-MS/MS Parameters for S1P and a Deuterated Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
S1P380.4264.422[4]
This compound388.5272.4~22 (optimization recommended)Adapted from[4]
C17-S1P (alternative IS)366.4250.223[4]

Experimental Protocol

This protocol outlines a comprehensive workflow for the quantification of S1P in tissue samples using this compound as an internal standard.

Experimental Workflow

Experimental_Workflow Start Start: Frozen Tissue Sample Homogenization 1. Tissue Homogenization Start->Homogenization Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS Data 7. Data Analysis and Quantification LCMS->Data End End: S1P Concentration Data->End

References

Application Notes and Protocols for Targeted Sphingolipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids represent a complex and crucial class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules.[1][2][3] These bioactive lipids, including ceramides, sphingosine (B13886), and sphingosine-1-phosphate (S1P), are key regulators of numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][4][5] Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] Consequently, the accurate and precise quantification of individual sphingolipid species is paramount for understanding their roles in health and disease and for the development of novel therapeutic interventions.

Targeted lipidomics, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of sphingolipids.[3][6] A critical aspect of a successful targeted sphingolipidomics workflow is meticulous sample preparation. This includes efficient extraction of sphingolipids from complex biological matrices, minimization of sample loss and variability, and the appropriate use of internal standards to ensure data accuracy and reproducibility.

These application notes provide detailed protocols for the sample preparation of various biological matrices for targeted sphingolipid analysis. The subsequent quantification is typically performed using LC-MS/MS, and while detailed instrument parameters are platform-dependent, general guidelines are provided.

Sphingolipid Signaling Pathways

Sphingolipids are central to intricate signaling networks. Two of the most well-studied pathways are the ceramide and sphingosine-1-phosphate (S1P) pathways, which often have opposing effects on cell fate.[1][5]

Ceramide Signaling: Ceramide, a central hub in sphingolipid metabolism, can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[1][7] It is widely recognized for its role in mediating cellular stress responses, including apoptosis and cell cycle arrest.[1]

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Lysosome/Endosome Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase De Novo Synthesis De Novo Synthesis De Novo Synthesis->Ceramide Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide Sphingomyelinase Sphingomyelinase Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Stress Response Stress Response Ceramide->Stress Response

Figure 1: Ceramide generation and downstream signaling.

Sphingosine-1-Phosphate (S1P) Signaling: In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule.[4][5] Ceramide can be hydrolyzed by ceramidase to form sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.[4][5] S1P can act intracellularly or be exported out of the cell to activate a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and immune cell trafficking.

G Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P SphK1/2 S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors Extracellular Action Cell_Survival Cell_Survival S1P_Receptors->Cell_Survival Proliferation Proliferation S1P_Receptors->Proliferation Migration Migration S1P_Receptors->Migration Ceramidase Ceramidase SphK1_2 SphK1/2

Figure 2: S1P synthesis and receptor-mediated signaling.

Experimental Workflow

A typical workflow for the targeted quantification of sphingolipids involves sample collection and homogenization, the addition of internal standards, lipid extraction, and subsequent analysis by LC-MS/MS.

G Sample_Collection Sample Collection (Cells, Tissue, Plasma) Homogenization Homogenization Sample_Collection->Homogenization Internal_Standard Spike with Internal Standards Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction Internal_Standard->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

References

Sphinganine 1-phosphate-d7 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine (B43673) 1-phosphate-d7 (SA1P-d7) is a deuterated analog of the bioactive sphingolipid, sphinganine 1-phosphate. Due to its isotopic label, it serves as an excellent internal standard for the accurate quantification of endogenous sphinganine 1-phosphate and the structurally similar sphingosine (B13886) 1-phosphate (S1P) in various biological samples using mass spectrometry-based techniques. This document provides a comprehensive overview of SA1P-d7, including supplier and purchasing information, its primary application in LC-MS/MS-based quantification, a detailed experimental protocol, and a summary of the relevant signaling pathways.

Supplier and Purchasing Information

The following table summarizes the purchasing information for Sphinganine 1-phosphate-d7 from various suppliers. Please note that prices are subject to change and may vary based on location and institutional contracts. It is recommended to visit the supplier's website for the most current information.

SupplierProduct NameCatalog NumberCAS NumberPurityAvailable Quantities
Avanti Polar Lipids (via MilliporeSigma) Sphinganine-1-Phosphate-d7860694P2315262-23-6>99%1 mg
Cayman Chemical Sphingosine-1-phosphate-d7 (d18:1)2260670-15-12260670-15-1≥99% deuterated forms (d1-d7)1 mg, 5 mg
MedChemExpress This compoundHY-113116S2315262-23-6Not specified1mg, 5mg

Application: Internal Standard for LC-MS/MS Quantification of Sphingosine 1-Phosphate

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify endogenous levels of sphingosine 1-phosphate (S1P) in biological matrices such as plasma, serum, and tissue homogenates.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision in the quantification of the target analyte.

Experimental Protocol: Quantification of S1P in Human Plasma

This protocol is a synthesized methodology based on established and validated LC-MS/MS methods for S1P quantification.[1][2][3]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Sphingosine 1-phosphate (for calibration curve)

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Bovine Serum Albumin (BSA)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Agilent 1260 series HPLC coupled to an Agilent 6530 Q-TOF or similar)[1]

  • C18 analytical column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[3]

2. Preparation of Solutions:

  • Internal Standard Stock Solution (d7-S1P): Prepare a 200 nM stock solution of this compound in methanol.[2]

  • S1P Stock Solution: Prepare a 1 mM stock solution of sphingosine 1-phosphate in methanol.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the S1P stock solution in a surrogate matrix (e.g., 4% BSA in water) to achieve a concentration range of 0.01 µM to 1 µM.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and calibration standards at room temperature.

  • To 20 µL of plasma or calibration standard in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (this compound) at a final concentration of 25 ng/mL.[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge at 12,000 rpm for 10 minutes.[3]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Method:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

    • Flow Rate: 500 µL/min.[3]

    • Injection Volume: 1 µL.[3]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • MS/MS Method:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • S1P: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 380.3 → 264.3).

      • This compound: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 387.3 → 271.3).

      • Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

5. Data Analysis:

  • Integrate the peak areas for both S1P and the this compound internal standard.

  • Calculate the ratio of the S1P peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the S1P calibration standards.

  • Determine the concentration of S1P in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Sphingosine 1-Phosphate (S1P) Signaling Pathway

Sphingosine 1-phosphate is a critical signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5. The binding of S1P to its receptors activates various downstream signaling cascades, leading to diverse physiological and pathophysiological outcomes.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis & Degradation cluster_transport Transport cluster_receptor Receptor Binding cluster_downstream Downstream Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra Intracellular S1P Sphingosine->S1P_intra SphK1/2 S1P_intra->Sphingosine S1P Phosphatase Degradation Degradation Products S1P_intra->Degradation S1P Lyase S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters (e.g., SPNS2) S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR G_proteins G Proteins (Gi, Gq, G12/13) S1PR->G_proteins Cellular_Responses Cellular Responses (Growth, Survival, Migration, etc.) G_proteins->Cellular_Responses

Caption: Overview of the Sphingosine 1-Phosphate (S1P) signaling pathway.

Experimental Workflow for S1P Quantification

The following diagram illustrates the key steps in the quantification of S1P from plasma samples using this compound as an internal standard.

S1P_Quantification_Workflow start Start: Plasma Sample sample_prep Sample Preparation (Add Internal Standard & Precipitate Proteins) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Integration & Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Using Calibration Curve) data_processing->quantification end End: S1P Concentration quantification->end

Caption: Workflow for LC-MS/MS-based quantification of S1P.

References

High-Performance Liquid Chromatography for Robust Sphingolipid Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of sphingolipids using High-Performance Liquid Chromatography (HPLC). Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making their accurate quantification essential for both basic research and drug development.

Introduction to Sphingolipid Signaling

Sphingolipids are not merely structural components of cell membranes but also key signaling molecules. The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1][4] Understanding the intricate sphingolipid signaling pathways is paramount for deciphering cellular responses to various stimuli and for the development of targeted therapeutics.

The central molecule in sphingolipid metabolism is ceramide, which can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[4][5] Ceramide can be further metabolized to form other bioactive sphingolipids such as sphingosine (B13886), which is then phosphorylated by sphingosine kinases to produce S1P.[1][4] These metabolites exert their effects through complex signaling cascades, often with opposing physiological outcomes.[1][2][4]

Principle of HPLC for Sphingolipid Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual sphingolipid species.[6] Coupled with various detection methods, most notably mass spectrometry (MS), HPLC offers high sensitivity and specificity for analyzing complex biological samples.[7][8][9] The separation of sphingolipids by HPLC can be achieved using either normal-phase or reversed-phase chromatography.[6]

  • Normal-Phase (NP) HPLC: Separates sphingolipids based on the polarity of their head groups. This is particularly useful for separating different classes of sphingolipids (e.g., ceramides, sphingomyelins, and glucosylceramides).[6]

  • Reversed-Phase (RP) HPLC: Separates sphingolipids based on the length and saturation of their fatty acyl chains. This method is ideal for resolving individual molecular species within a particular sphingolipid class.[6]

The choice of chromatographic method depends on the specific research question and the sphingolipid species of interest.

Sphingolipid Signaling Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism and signaling.

Sphingolipid_Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids GCS, etc. Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP Survival_Proliferation Survival & Proliferation S1P->Survival_Proliferation

Caption: Core pathways of sphingolipid metabolism and signaling.

Experimental Workflow for Sphingolipid Analysis

A typical workflow for the analysis of sphingolipids from biological samples using HPLC is depicted below.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Purification Optional: Solid Phase Extraction (SPE) Extraction->Purification Derivatization Optional: Derivatization (for fluorescence detection) Purification->Derivatization HPLC HPLC Separation (Reversed-Phase or Normal-Phase) Derivatization->HPLC Detection Detection (MS, Fluorescence, ELSD) HPLC->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis

Caption: General workflow for HPLC-based sphingolipid analysis.

Detailed Experimental Protocol

This protocol provides a general framework for the extraction and analysis of sphingolipids from cultured cells. It should be optimized based on the specific cell type and the sphingolipids of interest.

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Water (HPLC grade)

  • Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)

  • Glass vials with Teflon-lined caps

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

  • HPLC system with a suitable detector (e.g., mass spectrometer)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 150 mm, 3.5 µm)

Procedure:

  • Sample Collection:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Scrape cells in a known volume of PBS and transfer to a glass tube.

    • Take an aliquot for protein quantification (e.g., BCA assay) for data normalization.

  • Lipid Extraction (Modified Folch Method):

    • To the cell suspension, add the internal standard cocktail.

    • Add 2 volumes of chloroform and 1 volume of methanol (final ratio of Chloroform:Methanol:Aqueous sample should be 2:1:0.8).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Zorbax sb-C8, 2.1 × 150 mm, 3.5 μm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.[10]

    • Gradient:

      • Start with 80% B.

      • Increase to 99% B over 20 minutes.

      • Increase to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 80% B and equilibrate for 10 minutes.[10]

    • Injection Volume: 10 µL.[10]

    • MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Analysis:

  • Identify sphingolipid species based on their retention times and specific precursor/product ion transitions.

  • Quantify the amount of each sphingolipid by comparing the peak area to that of the corresponding internal standard.

  • Normalize the data to the protein concentration of the initial cell lysate.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from HPLC-based sphingolipid analysis. Note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Sphingolipids

SphingolipidLOD (pmol)LOQ (pmol)Reference
Sphingomyelin520[11][12]
Ceramide1-25[12]

Table 2: Quantitative Analysis of Sphingomyelin in Biological Samples

Sample TypeConcentrationReference
Mouse Plasma407.40 ± 0.31 µM[12]
3T3-L1 Cells60.10 ± 0.24 pmol/µg protein[12]
Rat Aortic Smooth Muscle Cells62.69 ± 0.08 pmol/µg protein[12]
HT-29 Cells58.38 ± 0.37 pmol/µg protein[12]
Mouse Brain55.60 ± 0.43 pmol/µg protein[12]
Mouse Kidney43.75 ± 0.21 pmol/µg protein[12]
Mouse Liver22.26 ± 0.14 pmol/µg protein[12]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of sphingolipids using HPLC. The combination of robust extraction procedures, optimized chromatographic separation, and sensitive detection methods allows for the accurate and reliable quantification of these critical signaling molecules. The provided methodologies and data serve as a valuable resource for researchers investigating the roles of sphingolipids in health and disease.

References

Revolutionizing Sphingolipid Research: A Shotgun Lipidomics Approach for Sphingoid Base-1-Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A powerful shotgun lipidomics methodology is set to accelerate research into the critical signaling roles of sphingoid base-1-phosphates (SB1Ps). This detailed application note provides researchers, scientists, and drug development professionals with comprehensive protocols and workflows for the rapid, sensitive, and specific quantification of these bioactive lipids directly from biological samples. This approach minimizes sample preparation and bypasses the need for chromatographic separation, enabling high-throughput analysis crucial for understanding disease pathogenesis and developing novel therapeutics.

Sphingosine-1-phosphate (S1P) and related SB1Ps are pivotal lipid mediators that regulate a vast array of cellular processes, including cell proliferation, survival, migration, and immune responses.[1] Dysregulation of SB1P signaling has been implicated in a range of diseases, including cancer, autoimmune disorders, and fibrosis. Consequently, the ability to accurately quantify these molecules is of paramount importance in biomedical research and drug discovery.

This application note details a robust shotgun lipidomics workflow, encompassing sample preparation, lipid extraction, direct infusion mass spectrometry, and data analysis. By providing validated protocols and clear data presentation, this document aims to empower researchers to integrate this high-throughput technique into their studies, facilitating a deeper understanding of the complex roles of sphingoid base-1-phosphates in health and disease.

S1P Signaling Pathway

Sphingosine-1-phosphate exerts its biological functions primarily through a family of five G protein-coupled receptors (S1PR1-5). The binding of S1P to these receptors initiates a cascade of downstream signaling events that are highly cell-type and receptor-subtype specific. Key signaling pathways activated by S1P include the PLC, AKT, ERK, and JNK pathways, which collectively modulate critical cellular functions such as growth, survival, and migration. The intricate nature of this signaling network underscores the importance of precise quantitative methods to dissect its role in various physiological and pathological contexts.

S1P_Signaling_Pathway cluster_Metabolism S1P Metabolism cluster_Signaling Extracellular Signaling cluster_Cellular_Responses Cellular Responses Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) S1P_Lyase S1P Lyase S1P->S1P_Lyase Irreversible Degradation S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase Dephosphorylation S1P_ext Extracellular S1P S1P->S1P_ext Export SphK->S1P Degradation Degradation S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Downstream Downstream Effectors G_protein->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Migration Migration Downstream->Migration Inflammation Inflammation Downstream->Inflammation Angiogenesis Angiogenesis Downstream->Angiogenesis

Figure 1: S1P Signaling Pathway.

Experimental Workflow

The shotgun lipidomics workflow for sphingoid base-1-phosphate analysis is a streamlined process designed for high-throughput screening. It begins with a robust lipid extraction from the biological sample, followed by direct infusion of the lipid extract into the mass spectrometer. The high-resolution mass spectrometer then acquires data, which is subsequently processed to identify and quantify the target lipid species.

Shotgun_Lipidomics_Workflow Sample Biological Sample (Plasma, Serum, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Infusion Direct Infusion (Shotgun) Extraction->Infusion MS Mass Spectrometry (High Resolution MS/MS) Infusion->MS Data Data Analysis (Identification & Quantification) MS->Data Result Quantitative Results Data->Result

Figure 2: Experimental Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for sphingosine-1-phosphate obtained from human serum samples using mass spectrometry-based methods. These values can serve as a reference for researchers, although concentrations can vary depending on the sample type, preparation method, and the physiological or pathological state of the subject.

Sample TypeConditionS1P Concentration (ng/mL)Reference
Human SerumHealthy DonorsNot specified, but significantly different from cancer patients
Human SerumLung Cancer Patients (pre-radiotherapy)315.16 ± 51.06
Human SerumLung Cancer Patients (post-radiotherapy)222.13 ± 48.63

Experimental Protocols

I. Lipid Extraction from Plasma/Serum (Bligh & Dyer Method)

This protocol is adapted from the Bligh and Dyer method for the extraction of lipids from liquid biological samples.[2]

Materials:

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of internal standard (e.g., C17-S1P) to each sample for quantification.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mixture of methanol:chloroform) for mass spectrometry analysis.

II. Shotgun Mass Spectrometry Analysis

This protocol outlines the direct infusion analysis of the extracted lipids.

Materials:

  • Reconstituted lipid extract

  • Mass spectrometer equipped with an electrospray ionization (ESI) source

  • Syringe pump

Procedure:

  • Load the reconstituted lipid extract into a syringe.

  • Place the syringe in a syringe pump connected to the ESI source of the mass spectrometer.

  • Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra in the desired ion mode (positive ion mode is typically used for S1P).

  • Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion corresponding to S1P (m/z 380.4) and its internal standard to obtain characteristic fragment ions for identification and quantification.[3]

Mass Spectrometer Settings (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Flow: Optimized for the specific instrument

  • Scan Range: m/z 150-500

  • MS/MS Transition for S1P: m/z 380.4 → 264.4[3]

  • MS/MS Transition for C17-S1P (Internal Standard): m/z 366.4 → 250.2[3]

III. Data Analysis
  • Identify S1P and the internal standard in the mass spectra based on their accurate mass-to-charge ratios.

  • Confirm the identity using the characteristic fragment ions from the MS/MS spectra.

  • Quantify the amount of S1P by comparing the peak intensity or area of the endogenous S1P to that of the known amount of the internal standard.

  • Normalize the quantified S1P amount to the initial sample volume or protein concentration.

This shotgun lipidomics approach offers a powerful and efficient means to investigate the roles of sphingoid base-1-phosphates in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

How to improve peak shape for sphingolipids in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving peak shape.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to specific issues you may encounter.

FAQ 1: Why am I observing poor peak shape (tailing or fronting) for my sphingolipid analytes?

Poor peak shape, particularly peak tailing, is a common issue in sphingolipid chromatography. The primary cause is often secondary interactions between the analytes and the stationary phase.[1][2][3] Sphingolipids, with their polar head groups and phosphate (B84403) moieties, are prone to strong interactions with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[2][3]

Other contributing factors can include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with analytes.[1][4]

  • Sample solvent effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

  • Column degradation: Over time, columns can become contaminated or develop voids, leading to universal peak tailing for all analytes.[1][5]

  • Metal interactions: The phosphate groups in some sphingolipids can interact with metal surfaces in the HPLC system, such as the column hardware, causing peak tailing.[6][7]

FAQ 2: How can I improve the peak shape of my sphingolipids?

Improving peak shape requires a systematic approach to minimize undesirable interactions and optimize chromatographic conditions. Here are several strategies:

1. Optimize Mobile Phase Composition:

  • Adjust pH: For silica-based columns, operating at a lower pH (e.g., 2.5-3.5) with an additive like formic or acetic acid can suppress the ionization of residual silanol groups, thereby reducing peak tailing.[1]

  • Use Additives: The addition of ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase can help to improve peak shape and ionization efficiency in mass spectrometry.[8][9] A concentration of at least 10 mM is often recommended for reproducibility.[8]

  • Consider Ion-Pairing Agents: For challenging separations of ionizable sphingolipids, ion-pairing agents can be used to form neutral complexes that exhibit better chromatographic behavior.[10] Common agents include alkyl sulfonic acids and quaternary ammonium salts.

2. Select an Appropriate Column:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred over reversed-phase chromatography for broad-spectrum sphingolipid analysis. It can provide good peak shapes and allows for the co-elution of analytes and their respective internal standards, which is crucial for accurate quantification.[8][11]

  • Column Chemistry: If using reversed-phase chromatography, consider columns with less active silica (B1680970) (highly end-capped) or alternative stationary phases like C8, which may exhibit reduced secondary interactions compared to C18.[12][13] Polar-embedded or polar-endcapped phases can also offer better control over secondary interactions.[4]

  • Metal-Free Columns: For phosphorylated sphingolipids like sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P), using a metal-free or PEEK-lined column can significantly improve peak shape by preventing interactions with metal hardware.[6][7]

3. Optimize Sample Preparation and Injection:

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[1]

  • Sample Overload: Injecting too much sample can saturate the column and lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[1]

4. Control System Parameters:

  • Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing analyte diffusion.[14] However, excessively high temperatures can degrade certain analytes.[14]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.[1][15]

Quantitative Data Summary

The following table summarizes the impact of different chromatographic conditions on peak shape for sphingolipid analysis, based on findings from various studies.

ParameterConditionEffect on Peak ShapeReference(s)
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC)Good peak shapes and co-elution of analytes and internal standards.[8][11]
Reversed-Phase (C18)Prone to peak tailing due to silanol interactions, especially for polar sphingolipids.[12]
Reversed-Phase (C8)Can offer improved peak shape over C18 for some sphingolipids by reducing secondary interactions.[12][13]
Mobile Phase pH Low pH (e.g., 2.5-3.5 with 0.1% formic acid)Suppresses silanol ionization, leading to improved peak symmetry.[1]
Mobile Phase Additives Ammonium Formate (e.g., 10-200 mM)Improves peak shape and ionization efficiency.[8][9]
Column Hardware Metal-Free (PEEK-lined) ColumnSignificant improvement in peak shape and intensity for phosphorylated sphingolipids.[6][7]
Conventional Stainless Steel ColumnCan cause significant peak tailing for phosphorylated sphingolipids.[6]

Experimental Protocols

Protocol 1: HILIC-based Sphingolipid Profiling

This protocol is adapted from a rapid and quantitative LC-MS/MS method for profiling a broad range of sphingolipids.[8]

1. Sample Preparation (Butanolic Extraction): a. To 500 µL of cell homogenate (corresponding to 100 µg of cellular protein), add 20 µL of an internal standard mixture. b. Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate (pH 4). c. Perform a butanolic extraction as described by Baker et al.

2. Chromatographic Conditions:

  • Column: HILIC silica column (50 x 2.1 mm, 1.8 µm particle size) with a 0.5 µm prefilter.[8]
  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[8]
  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[8]
  • Column Temperature: 50°C.[8]
  • Injection Volume: 2 µL.[8]
  • Gradient Elution:
  • Start with a high percentage of Mobile Phase B.
  • Run a gradient to increase the percentage of Mobile Phase A for the elution of polar sphingolipids.
  • Re-equilibrate the column at the initial conditions. (Note: The exact gradient program should be optimized for the specific analytes of interest.)

3. Mass Spectrometry Detection:

  • Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
  • Operate the MS in positive ion mode.
  • Use Multiple Reaction Monitoring (MRM) for the quantification of specific sphingolipid species.

Visualizations

Sphingolipid Metabolism Signaling Pathway

This diagram illustrates the central role of ceramide in the sphingolipid metabolic pathway, leading to the synthesis of various bioactive sphingolipids.

Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine_PalmitoylCoA->DHCer SPT Ceramide Ceramide DHCer->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase C1P Ceramide-1-Phosphate Ceramide->C1P CerK LacCer Lactosylceramide GlcCer->LacCer LCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP C1P->Ceramide CPP

Caption: Core pathways of sphingolipid metabolism.

Troubleshooting Workflow for Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues in sphingolipid chromatography.

Troubleshooting_Workflow Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issue Suspect System/Column Issue Check_All_Peaks->System_Issue Yes Chemical_Issue Suspect Chemical Interaction Check_All_Peaks->Chemical_Issue No Check_Column Inspect/Replace Column & Guard Column System_Issue->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (pH, additives) Chemical_Issue->Optimize_Mobile_Phase Check_System Check for Dead Volume (fittings, tubing) Check_Column->Check_System Resolved Problem Resolved Check_System->Resolved Check_Sample Check Sample Solvent & Concentration Optimize_Mobile_Phase->Check_Sample Consider_Column Consider Alternative Column (HILIC, Metal-Free) Check_Sample->Consider_Column Consider_Column->Resolved

Caption: A systematic guide to troubleshooting peak tailing.

References

Optimal storage and stability conditions for Sphinganine 1-phosphate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, stability, and handling of Sphinganine 1-phosphate-d7 (S1P-d7).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound, supplied as a crystalline solid, should be stored at -20°C.[1]

Q2: What is the long-term stability of this compound in its solid form?

A2: In its solid form, stored at -20°C, this compound is stable for at least four years.[1][2]

Q3: How do I properly dissolve this compound?

A3: this compound can be challenging to dissolve. For organic solutions, it is soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in warm methanol (B129727); heating to 50-65°C and sonication can aid dissolution.[3] For aqueous solutions, it is recommended to first dissolve the lipid in methanol, evaporate the solvent to create a thin film, and then resuspend it in a buffer containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).[3] A common concentration for BSA is 4 mg/mL.[3]

Q4: What is the stability of this compound in solution?

A4: Solutions of Sphingosine (B13886) 1-phosphate in DMSO or ethanol (B145695) can be stored at -20°C for up to two months.[4] It is important to note that S1P in pure methanol has been observed to be unstable, while it is stable in methanol extracts of serum/plasma, likely due to the stabilizing effect of proteins like albumin.[5]

Q5: In which solvents is this compound soluble?

A5: Please refer to the solubility data table below for detailed information.

Quantitative Data Summary

Solubility of Sphinganine 1-phosphate
Solvent/SystemConcentrationNotes
0.3 M Sodium Hydroxide4 mg/mL[2]
Warm Methanol0.3 mg/mLHeating (50-65°C) and sonication can aid dissolution.[3]
Dimethylformamide (DMF)~10 mg/mL (for Sphinganine)Purge with an inert gas.[1]
Dimethyl Sulfoxide (DMSO)~2 mg/mL (for Sphinganine)Purge with an inert gas.[1]
EthanolMiscible (for Sphinganine)[1]
Stability of Sphinganine 1-phosphate
FormStorage TemperatureStability
Crystalline Solid-20°C≥ 4 years[1][2]
Solution in DMSO or Ethanol-20°CUp to 2 months[4]

Troubleshooting Guide

Issue 1: Poor or incomplete dissolution of this compound.

  • Question: I am having trouble dissolving my S1P-d7. What can I do?

  • Answer:

    • For Organic Solvents: Ensure you are using a suitable solvent like warm methanol, DMF, or DMSO. For methanol, gentle warming (50-65°C) and sonication are often necessary to achieve a clear solution.[3] Crushing the solid material before adding the solvent can also be helpful.[4]

    • For Aqueous Buffers: Direct dissolution in aqueous buffers is difficult. The recommended method is to first dissolve the S1P-d7 in methanol, evaporate the solvent under a stream of nitrogen to form a thin film, and then resuspend the film in your aqueous buffer containing fatty acid-free BSA (e.g., 4 mg/mL).[3] This process may require incubation at 37°C with repeated vortexing.[4]

    • Check for Contaminants: Ensure your solvents are anhydrous and of high purity, as water can interfere with the dissolution of lipids in organic solvents.

Issue 2: Suspected degradation of this compound standard.

  • Question: How can I tell if my S1P-d7 has degraded?

  • Answer:

    • Visual Inspection: While not definitive, any change in the appearance of the solid (e.g., discoloration from white to yellow or brown) could indicate degradation.

    • Analytical Assessment: The primary degradation pathway for S1P is dephosphorylation to sphinganine.[6] If you are using mass spectrometry, you may observe a significant increase in the signal corresponding to sphinganine-d7 in your S1P-d7 standard. Another degradation pathway is irreversible cleavage by S1P lyase, which would result in the formation of hexadecenal and phosphoethanolamine, though these may be harder to detect depending on your analytical method.[7][8]

    • Performance in Assay: A decrease in the signal intensity of your S1P-d7 internal standard over time in your LC-MS/MS runs, which is not attributable to instrument variability, could suggest degradation of your stock solution.

Issue 3: High variability in quantification when using S1P-d7 as an internal standard.

  • Question: My quantitative results for endogenous S1P are highly variable between samples. Could my S1P-d7 internal standard be the issue?

  • Answer:

    • Incomplete Solubilization: Ensure your S1P-d7 stock solution is completely dissolved. Inconsistent concentrations of the internal standard will lead to inaccurate quantification.

    • Solution Stability: If you are storing your S1P-d7 in pure methanol, it may be degrading.[5] Consider preparing fresh stock solutions or storing them in DMSO or ethanol at -20°C for no longer than two months.[4] For longer-term storage of aliquots, it is best to evaporate the solvent and store the dried lipid at -20°C.[4]

    • Matrix Effects: The extraction efficiency and ionization of S1P can be influenced by the sample matrix. Ensure that your S1P-d7 internal standard is added to your samples at the very beginning of the extraction process to account for any losses during sample preparation.

    • Adsorption to Surfaces: Sphingolipids can be "sticky" and adsorb to plasticware. Use low-adsorption tubes and pipette tips, or silanized glassware, to minimize loss of your internal standard.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for LC-MS/MS
  • Weighing: Allow the vial of solid S1P-d7 to equilibrate to room temperature before opening to prevent condensation. Accurately weigh a desired amount of the solid.

  • Initial Dissolution: Add warm methanol (approximately 50-65°C) to the solid to a concentration of about 1 mg/mL.[4]

  • Solubilization: Vortex the solution vigorously and sonicate in a water bath until the solid is completely dissolved, which may take some time.[3][4] The solution should be clear.

  • Aliquoting and Storage: If not for immediate use, aliquot the methanol stock solution into smaller volumes in low-adsorption vials. Evaporate the methanol under a gentle stream of nitrogen gas, ensuring a thin film of the lipid is deposited on the vial wall.[4] Store these dried aliquots at -20°C.

  • Working Solution Preparation: When needed, reconstitute a dried aliquot in your desired solvent (e.g., methanol, ethanol, or an appropriate LC-MS mobile phase) to the final working concentration. For a 30 nM internal standard solution in methanol, this would be a common practice.[9]

Visualizations

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine 1-phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK1/2) S1P->Sphingosine S1P Phosphatase Degradation Irreversible Degradation (Hexadecenal + Phosphoethanolamine) S1P->Degradation S1P Lyase

Caption: Key metabolic pathways of Sphingosine 1-phosphate (S1P).

S1P_Handling_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_use Application Solid Solid S1P-d7 (Store at -20°C) Dissolve Dissolve in Warm Methanol (with Sonication) Solid->Dissolve Evaporate Evaporate to Thin Film Dissolve->Evaporate For Aliquoting Spike Spike into Sample (Internal Standard) Dissolve->Spike For Immediate Use Reconstitute Reconstitute in Working Solvent (e.g., Methanol or Buffer with BSA) Evaporate->Reconstitute Reconstitute->Spike Analysis LC-MS/MS Analysis Spike->Analysis

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Troubleshooting Low Signal Intensity for Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low signal intensity of deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my deuterated internal standard?

Low signal intensity of a deuterated internal standard (IS) can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.[1][2][3][4] This is a major cause of signal variability and can significantly impact the accuracy of quantification.[3]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions (e.g., on hydroxyl, amine, or carboxyl groups).[1][5][6] This reduces the concentration of the fully deuterated standard.

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS.[1][3] If this separation occurs in a region of ion suppression, the IS may experience a different degree of signal suppression than the analyte.[5]

  • Suboptimal Concentration: Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed by the analyte itself.[1][7] Conversely, an excessively high IS concentration can suppress the analyte signal.[8]

  • Standard Quality and Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass.[1][9]

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lead to a lower effective concentration.[1]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[1][3][9][10][11]

Q2: How can I determine if matrix effects are causing the low signal of my deuterated standard?

Matrix effects, such as ion suppression or enhancement, are a common cause of signal variability.[1][2][3][4] A post-extraction spike analysis is a key experiment to assess the impact of the matrix on your deuterated standard's signal.[1][3][5]

Q3: My deuterated standard has a different retention time than the non-deuterated analyte. Is this normal and can it affect my results?

It is a well-documented phenomenon that deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[12][13] This is known as the "deuterium isotope effect."[6] If this retention time shift is significant, the analyte and the internal standard may elute into regions with different levels of matrix effects, leading to inaccurate quantification.[12][14]

Q4: Could the position of the deuterium label on the molecule affect its stability and signal?

Yes, the stability of the deuterium label is crucial.[12] If the deuterium atoms are located on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can readily exchange with protons from the solvent, a phenomenon known as back-exchange.[9][12] This leads to a decrease in the deuterated signal. It is preferable to use standards where deuterium atoms are placed on stable, non-labile positions, such as on carbon atoms.[1][12]

Troubleshooting Guides

Guide 1: Investigating Matrix Effects

Matrix effects can be assessed and mitigated using the following steps:

  • Perform a Post-Extraction Spike Analysis: This experiment helps to quantify the extent of ion suppression or enhancement.[1][3][5]

  • Optimize Chromatography: Adjust the chromatographic method to separate the deuterated standard from co-eluting matrix components that may be causing ion suppression. This could involve changing the column, mobile phase composition, or gradient profile.[1]

  • Enhance Sample Cleanup: Implement or improve sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][14]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1][14] However, be mindful that this will also dilute your analyte.

Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.[1] To address this:

  • Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms).[1][5][6] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[1]

  • Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze H/D exchange.[6]

  • Solvent Selection: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile, methanol) whenever possible. Minimize the time the standard spends in aqueous solutions.[1]

Guide 3: Managing Chromatographic Separation of Analyte and Internal Standard

The deuterium isotope effect can lead to slight differences in retention times.[1][6]

  • Confirm Co-elution: Carefully examine the chromatograms to see if the analyte and the internal standard are co-eluting.[1] A slight separation can expose them to different matrix environments.

  • Adjust Chromatographic Conditions: Minor changes to the mobile phase composition or temperature may help to improve co-elution.[6]

  • Consider a Different Labeled Standard: If co-elution cannot be achieved, using a ¹³C or ¹⁵N labeled internal standard can be a solution as they tend to have chromatographic behavior that is more similar to the analyte.[13]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation

Objective: To determine if the sample matrix is suppressing or enhancing the signal of the deuterated internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).[1][3]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.[1][3]

  • Analyze Samples: Analyze both sets of samples using your LC-MS method.

  • Compare Peak Areas: Compare the peak area of the deuterated standard in Set B to that in Set A.

Data Interpretation:

Comparison of Peak AreasInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.[1]
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.[1]
Peak areas in both sets are comparable.The matrix has a minimal effect on the deuterated standard's signal.[1]
Protocol 2: Systematic Optimization of Mass Spectrometer Parameters

Objective: To ensure the mass spectrometer is properly tuned for the deuterated standard.

Methodology:

This protocol outlines the steps for compound tuning using direct infusion.[2]

  • Prepare Infusion Solution: Prepare a working solution of the deuterated IS at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions.[2]

  • Infuse and Find Precursor Ion: Infuse the solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source. Perform a Q1 scan to identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[2]

  • Select Product Ions: Change the scan type to "Product Ion Scan." Set the Q1 quadrupole to transmit only the precursor ion. Scan the Q3 quadrupole to detect the fragment ions. Select two or three of the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[2]

  • Optimize Declustering Potential (DP) and Collision Energy (CE):

    • Set up an MRM method using the precursor and a selected product ion.

    • Create an experiment that ramps the DP value across a relevant range (e.g., from 20 V to 150 V in 10 V steps) while monitoring the MRM transition intensity.[2]

    • Using the optimal DP, create an experiment that ramps the CE to find the value that gives the highest signal for the product ion.

Typical ESI Source Parameter Ranges:

ParameterTypical Range (Positive Ion)Typical Range (Negative Ion)Notes
Spray Voltage (kV)2.5 - 5.0-2.0 to -4.5Optimize for a stable spray and maximum signal.
Capillary/Cone Voltage (V)10 - 6010 - 60A critical parameter to maximize the precursor ion and minimize in-source fragmentation.[4]
Drying Gas Temperature (°C)200 - 350200 - 350Optimize to ensure efficient desolvation without causing thermal degradation.[4]
Drying Gas Flow (L/min)4 - 124 - 12Higher flow rates can improve desolvation.[4]

Visualizations

TroubleshootingWorkflow Start Low Deuterated Standard Signal CheckInstrument Check Instrument Performance (Tuning, Calibration, Cleaning) Start->CheckInstrument SamplePrep Evaluate Sample Preparation CheckInstrument->SamplePrep Instrument OK Chromatography Assess Chromatography SamplePrep->Chromatography MatrixEffects Investigate Matrix Effects (Post-Extraction Spike) SamplePrep->MatrixEffects StandardIntegrity Verify Standard Integrity Chromatography->StandardIntegrity Coelution Confirm Analyte/IS Co-elution Chromatography->Coelution HD_Exchange Check for H/D Exchange (Label Position, pH, Solvent) StandardIntegrity->HD_Exchange Concentration Verify IS Concentration StandardIntegrity->Concentration MatrixEffects->HD_Exchange No Significant Matrix Effect OptimizeCleanup Optimize Sample Cleanup or Dilute Sample MatrixEffects->OptimizeCleanup Suppression Observed HD_Exchange->Coelution No Exchange StableLabel Use Standard with Stable Label HD_Exchange->StableLabel Exchange Suspected Coelution->Concentration Co-elution Confirmed OptimizeChromo Optimize Chromatography for Co-elution Coelution->OptimizeChromo Separation Observed AdjustConc Adjust IS Concentration Concentration->AdjustConc Suboptimal Resolved Issue Resolved OptimizeCleanup->Resolved StableLabel->Resolved OptimizeChromo->Resolved AdjustConc->Resolved

Caption: Troubleshooting workflow for low deuterated standard signal intensity.

IonSuppression cluster_source Electrospray Ion Source Droplet Charged Droplet (Limited Surface Area) GasPhase Gas Phase Ions (To Mass Analyzer) Droplet->GasPhase Evaporation & Competition Analyte Analyte Ions Analyte->Droplet IS Deuterated IS Ions IS->Droplet Matrix Matrix Component Ions Matrix->Droplet Analyte_Signal Analyte Signal GasPhase->Analyte_Signal IS_Signal IS Signal GasPhase->IS_Signal Suppressed_Signal Suppressed Signal GasPhase->Suppressed_Signal Matrix Competes for Surface Sites, Reducing Analyte and IS Ionization

Caption: Conceptual diagram of ion suppression in the electrospray process.

HD_Exchange_Investigation Start Suspect H/D Exchange CheckLabel Step 1: Check Label Position Is it on a labile group (-OH, -NH)? Start->CheckLabel Incubation Step 2: Perform Incubation Study Incubate IS in blank matrix over time CheckLabel->Incubation Yes or Unsure Analyze Analyze for increase in unlabeled analyte and decrease in deuterated IS signal Incubation->Analyze Result Significant Signal Change? Analyze->Result Conclusion_Yes H/D Exchange is Likely Occurring Result->Conclusion_Yes Yes Conclusion_No H/D Exchange is Unlikely Result->Conclusion_No No Action Action: Select a standard with a more stable label position Conclusion_Yes->Action

Caption: Logical workflow to investigate potential H/D exchange.

References

Minimizing ion suppression effects in sphingolipid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on minimizing ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major issue in sphingolipid quantification?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analytes (sphingolipids) due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[3][5] In biological samples like plasma or serum, highly abundant phospholipids (B1166683) are a primary cause of ion suppression in positive electrospray ionization (+ESI) mode.[3][5]

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for ion suppression?

A2: Yes, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression.[5][6] Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. This helps to maintain a constant analyte-to-internal standard ratio, enabling accurate quantification. However, if the ion suppression is so severe that the signal for both the analyte and the internal standard is significantly reduced or lost, you will still need to take steps to minimize the root cause of the suppression.[5]

Q3: What are the most effective sample preparation techniques to reduce ion suppression?

A3: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. The most common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. For sphingolipids, methods like a modified Bligh-Dyer extraction are common.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analytes of interest while matrix components are washed away.[4] There are various SPE chemistries available, including reversed-phase, normal-phase, and mixed-mode.

  • Specialized Lipid Removal Products: Products like Bond Elut Enhanced Matrix Removal—Lipid (EMR—Lipid) and HybridSPE columns are specifically designed to selectively remove phospholipids from the sample matrix, significantly reducing ion suppression.[1][7]

  • Protein Precipitation: While a simple method, it is often less effective at removing phospholipids compared to LLE or SPE.[8]

Q4: How can I optimize my chromatography to minimize ion suppression?

A4: Chromatographic separation is key to resolving sphingolipids from co-eluting matrix interferences.[9] Consider the following strategies:

  • Column Chemistry: Both reversed-phase (e.g., C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[10][11] HILIC can be particularly useful for separating lipid classes based on head group polarity.[11]

  • Gradient Optimization: A shallower gradient can improve the separation between your analytes and interfering compounds.[5]

  • Mobile Phase Modifiers: The addition of modifiers like formic acid and ammonium (B1175870) formate (B1220265) can improve ionization efficiency.[11][12]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: Yes, diluting the sample can be a straightforward way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[13] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance sphingolipid species.

Troubleshooting Guides

Issue: Low signal intensity or high variability in results.

This issue is often a direct consequence of significant ion suppression.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_optimization Optimization Strategies start Low Signal or High Variability Observed assess_suppression Perform Post-Column Infusion Experiment to Confirm Ion Suppression start->assess_suppression optimize_sample_prep Optimize Sample Preparation assess_suppression->optimize_sample_prep Suppression Confirmed optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Parameters optimize_chromatography->optimize_ms end_success Signal Improved, Variability Reduced optimize_ms->end_success Successful end_fail Issue Persists - Re-evaluate Method optimize_ms->end_fail Unsuccessful

Caption: Troubleshooting workflow for LC-MS ion suppression.

1. Confirm Ion Suppression with a Post-Column Infusion Experiment: This experiment helps to identify at what point during your chromatographic run ion suppression is occurring.

PostColumnInfusion lc LC System tee T-connector lc->tee pump Syringe Pump (Analyte Standard) pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.[5]

2. Optimization Strategies:

  • Sample Preparation:

    • Implement a more rigorous extraction method such as Solid-Phase Extraction (SPE) to remove phospholipids.[4]

    • Consider using specialized phospholipid removal plates or columns.[7]

  • Chromatography:

    • Adjust the gradient to better separate the analyte from the suppression zone identified in the post-column infusion experiment.[5]

    • Experiment with a different column chemistry (e.g., switch from C18 to a phenyl-hexyl column or HILIC).[5]

  • Mass Spectrometry:

    • Optimize ion source parameters such as gas flows, temperature, and spray voltage to improve ionization efficiency.[5]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma using Butanol Single-Phase Extraction

This method has been shown to provide good recoveries for a range of sphingolipids.[14]

  • To 50 µL of plasma, add 20 µL of an internal standard mixture.

  • Add 1 mL of a 1-butanol/methanol (B129727) (95:5, v/v) solution.

  • Vortex vigorously for 1 minute.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol is suitable for extracting sphingolipids from adherent cultured cells.[15]

  • Wash cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform (B151607) and vortex vigorously for 1 minute.

  • Add 200 µL of water and vortex again.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[15]

Data Presentation

Table 1: Comparison of Fortified Recoveries of Sphingolipids for Different Extraction Methods

Sphingolipid ClassButanol Single Phase (%)MTBE Two Phases (%)MTBE Single Phase (%)
Sphingosine602075
Sphinganine652580
Sphingosine-1-P551570
Sphinganine-1-P501065
Ceramides959098
Ceramide-1-P908595
Sphingomyelins9895100
Hexosylceramides928896

Data adapted from a study comparing extraction efficiencies.[14] This table illustrates that single-phase extraction methods generally show better recoveries for a broader range of sphingolipids, especially the more polar species.

Visualization of Key Concepts

Sphingolipid Signaling Pathways

Sphingolipids are involved in complex signaling networks. Two of the most prominent are the ceramide and sphingosine-1-phosphate (S1P) pathways, which often have opposing effects on cell fate.

SphingolipidSignaling cluster_ceramide Ceramide Signaling cluster_s1p S1P Signaling ceramide Ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest sphingosine Sphingosine ceramide->sphingosine Ceramidase s1p Sphingosine-1-Phosphate (S1P) proliferation Proliferation s1p->proliferation survival Survival s1p->survival spp S1P Phosphatase (SPP) s1p->spp sphingosine->ceramide Ceramide Synthase sphk Sphingosine Kinase (SphK) sphingosine->sphk sphk->s1p spp->sphingosine ceramidase Ceramidase cer_synthase Ceramide Synthase

Caption: Ceramide and S1P signaling pathways often have opposing cellular effects.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction for Sphingoid Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liquid-liquid extraction (LLE) of sphingoid bases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of my sphingoid bases. What are the common causes and how can I improve it?

A1: Low recovery is a frequent issue in sphingoid base extraction, often stemming from their diverse physicochemical properties. Sphingolipids range from highly hydrophobic (e.g., ceramides) to water-soluble (e.g., some gangliosides).[1] Here are several factors to consider:

  • Inappropriate Solvent System: The choice of solvent is critical. A single-phase methanol (B129727) extraction can be simple and effective for a broad range of sphingolipids from plasma.[2] However, for complex samples, a two-phase system like the Bligh-Dyer method (chloroform/methanol/water) is often necessary to partition lipids effectively.[3]

  • Incorrect pH: The pH of the aqueous phase can influence the charge state of sphingoid bases and their partitioning. It's crucial to neutralize the sample after any base or acid hydrolysis steps before extraction.[4]

  • Suboptimal Extraction Time and Temperature: The duration and temperature of the extraction can impact recovery. While longer incubation at elevated temperatures (e.g., 48°C) might seem beneficial, it can be detrimental to complex sphingolipids like ceramides.[5] A shorter extraction time (e.g., 1 hour) at a moderate temperature (e.g., 38°C) is often a good starting point.[6]

  • Emulsion Formation: Emulsions at the solvent interface can trap analytes, leading to poor recovery. See Q2 for troubleshooting emulsion formation.

  • Incomplete Cell Lysis: For cellular or tissue samples, ensure complete homogenization to release the lipids. Sonication or other mechanical disruption methods are recommended.[3][4]

To improve recovery, consider optimizing your solvent system and extraction conditions. The use of an appropriate internal standard is also crucial for accurate quantification and to assess recovery.[4]

Q2: An emulsion has formed between the aqueous and organic layers during extraction. How can I break it?

A2: Emulsion formation is a common problem in LLE, especially with samples high in proteins or other macromolecules.[7] Here are several strategies to resolve this issue:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the extraction tube. This reduces the mechanical energy that promotes emulsion formation.[7]

  • Centrifugation: Spinning the sample in a centrifuge can help to compact the emulsion layer and improve phase separation.[7]

  • Addition of Salt: Adding a small amount of salt (e.g., NaCl or KCl) to the aqueous phase can increase its polarity and help break the emulsion.[8][9]

  • Temperature Change: Modifying the temperature can alter the densities of the two phases and may aid in separation.[9]

  • Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can sometimes resolve the issue.[7]

  • Solvent Addition: Adding a small volume of a different organic solvent might alter the solubility characteristics and break the emulsion.[7]

A troubleshooting workflow for emulsion formation is provided in the diagram below.

Q3: Which internal standard should I use for sphingoid base analysis?

A3: The use of a non-naturally occurring internal standard is essential for accurate quantification. For sphingoid bases, a C17 analog of sphingosine (B13886) (d17:1) is widely used.[3][10][11] This standard is structurally similar to the endogenous sphingoid bases but has a different mass, allowing it to be distinguished by mass spectrometry.[11][12][13] Adding the internal standard to the sample before the extraction process begins allows for the correction of analyte loss at any step.[14]

Q4: How can I ensure the stability of my sphingoid bases during the extraction process?

A4: Sphingoid bases are generally stable molecules.[15] However, some degradation can occur under harsh conditions.

  • Avoid Strong Acids: Acid hydrolysis, while sometimes necessary to release sphingoid bases from complex sphingolipids, can cause side reactions if not carefully controlled.[16]

  • Control Temperature: As mentioned, high temperatures during extraction can be detrimental to certain sphingolipid species.[5] It is advisable to perform extractions at moderate temperatures.

  • Storage: Store extracts at low temperatures (e.g., -20°C) to prevent degradation over time.

Quantitative Data Summary

The following tables summarize key quantitative parameters for sphingoid base extraction.

Parameter Methanol-Based Extraction[2] Bligh-Dyer Type Extraction[3] Mandala Extraction Buffer[14][17]
Sample Type PlasmaTissuesFungal Cells
Solvent Ratio Not specified, simple methanol additionMethanol:Chloroform (B151607):Water (2:1:0.1)Ethanol:Water:Diethyl ether:Pyridine:4.2N NH4OH (15:15:5:1:0.018)
Sample Volume 10 µLUp to 50 mgNot specified
Extraction Time Not specifiedOvernightNot specified
Temperature Not specified48°CNot specified
Parameter Value/Range Reference
Linear Signal Response (LCBs & S1Ps) 0.5 to 1000 pmol[4]
LOD for Sphingosine (SPH) 9 fmol[10]
LOD for Sphinganine (B43673) (SPA) 21 fmol[10]
Overall CV for SPH 8%[10]
Overall CV for SPA 13%[10]

Experimental Protocols

Protocol 1: Single-Phase Extraction for High Recovery of Free Sphingoid Bases[4]

This protocol is optimized for the recovery of free sphingoid bases, their phosphates, and other related molecules.

  • Sample Preparation: Homogenize the sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of internal standard cocktail (e.g., C17-sphingosine).

  • Base Hydrolysis (Optional): To hydrolyze interfering glycerophospholipids, add 1M KOH in methanol and incubate for 2 hours at 37°C.

  • Neutralization: Cool the sample to room temperature and neutralize by adding glacial acetic acid.

  • Extraction: Add extraction solvents to achieve a single-phase mixture.

  • Centrifugation: Pellet any insoluble material by centrifugation.

  • Supernatant Collection: Transfer the supernatant containing the extracted lipids to a new tube for analysis.

Protocol 2: Bligh-Dyer Extraction for Complex Sphingolipids from Tissues[3]

This method is suitable for extracting a broad range of sphingolipids from tissue samples.

  • Sample Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: Add the internal standard mix.

  • Single-Phase Mixture: Add methanol and chloroform to the sample to achieve a ratio of methanol:chloroform:water of 2:1:0.1.

  • Incubation: Incubate the single-phase mixture overnight at 48°C.

  • Centrifugation: Centrifuge to remove insoluble debris.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Phase Separation: Add chloroform and water to induce phase separation.

  • Organic Phase Collection: The lower organic phase, containing the lipids, is collected for analysis.

Visual Guides

LLE_Workflow start Sample Homogenization is_spike Spike with Internal Standard start->is_spike extraction Add Extraction Solvents (e.g., Chloroform/Methanol) is_spike->extraction mixing Vortex/Mix extraction->mixing phase_sep Induce Phase Separation (add water/chloroform) mixing->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Organic Phase centrifuge->collect drydown Evaporate Solvent collect->drydown reconstitute Reconstitute in Analysis Solvent drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Emulsion_Troubleshooting emulsion Emulsion Formed gentle_mix Try Gentle Mixing (Swirling) emulsion->gentle_mix not_resolved Still Emulsified gentle_mix->not_resolved If not resolved centrifuge Centrifuge Sample resolved Emulsion Resolved centrifuge->resolved If resolved centrifuge->not_resolved If not resolved add_salt Add Salt (e.g., NaCl) add_salt->resolved If resolved add_salt->not_resolved If not resolved change_temp Change Temperature change_temp->resolved If resolved not_resolved->centrifuge not_resolved->add_salt not_resolved->change_temp Sphingolipid_Metabolism cluster_bases Sphingoid Bases serine_palmitoyl Serine + Palmitoyl-CoA sphinganine Sphinganine (dihydrosphingosine) serine_palmitoyl->sphinganine de novo synthesis ceramide Ceramide sphinganine->ceramide Ceramide Synthase sphingosine Sphingosine ceramide->sphingosine Ceramidase complex_sl Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sl s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase complex_sl->ceramide turnover/salvage

References

Addressing solubility challenges of Sphinganine 1-phosphate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sphinganine 1-phosphate-d7 (S1P-d7). The information provided aims to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the handling and use of this compound.

Issue 1: Precipitate forms when preparing a working solution of S1P-d7 in an aqueous buffer.

  • Question: I'm seeing a precipitate after diluting my S1P-d7 stock solution into my aqueous experimental buffer. What's causing this and how can I fix it?

  • Answer: Sphinganine 1-phosphate and its deuterated analog are lipids and have very poor solubility in aqueous solutions.[1] Direct dilution of an organic stock solution into an aqueous buffer will likely cause the lipid to precipitate. To avoid this, S1P-d7 should be complexed with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), to increase its solubility in aqueous media.[2]

Issue 2: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Question: My experimental results are not reproducible, or the observed biological effect of S1P-d7 is weaker than anticipated. Could this be a solubility issue?

  • Answer: Yes, this is a strong indicator of solubility problems. If S1P-d7 is not fully solubilized, the actual concentration of the bioactive lipid available to the cells will be lower than the calculated concentration, leading to inconsistent and seemingly weaker results. It is crucial to ensure a homogenous solution. Using a BSA-complexed S1P-d7 solution is highly recommended for cell-based experiments to ensure consistent delivery and bioavailability.[2]

Issue 3: Difficulty dissolving the lyophilized S1P-d7 powder.

  • Question: I am struggling to dissolve the S1P-d7 powder in my chosen solvent. What is the best approach?

  • Answer: For initial stock solutions, organic solvents are recommended. Warm methanol (B129727) or a methanol/water (95:5, v/v) mixture can be effective.[3] The process can be aided by gentle heating (45°C-65°C) and sonication.[3] Be aware that even in these solvents, the solution may appear as a slightly hazy suspension, which is normal.[3] For applications requiring an aqueous solution, the recommended method is to first create a thin film of the lipid by evaporating the organic solvent and then resuspending it in a BSA solution.[4][5]

Issue 4: Signal variability or loss in mass spectrometry analysis.

  • Question: I'm using S1P-d7 as an internal standard for LC-MS/MS, but I'm observing inconsistent signal intensity. What could be the cause?

  • Answer: Signal variability in LC-MS/MS can be due to poor solubility and precipitation in the autosampler or during the chromatographic run. Ensure that the final sample solution is compatible with your mobile phase. The sample preparation for LC-MS/MS often involves protein precipitation with ice-cold methanol containing the internal standard, which helps to keep the lipid in solution.[6][7] It is also important to use appropriate chromatography, such as a C18 reversed-phase column.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For a concentrated stock solution, warm methanol or a mixture of methanol and water (95:5 v/v) is recommended.[3] Gentle heating and sonication can aid dissolution.[3] For applications where an organic solvent is not suitable, a stock solution can be prepared in 0.3 M NaOH at a concentration of 4 mg/mL.[8]

Q2: How do I prepare a working solution of S1P-d7 for cell culture experiments?

A2: For cell-based assays, it is best to use a BSA-complexed S1P-d7 solution. A detailed protocol is provided in the "Experimental Protocols" section below. This involves creating a thin film of the lipid and then resuspending it in a solution of fatty acid-free BSA.[2] This ensures the lipid is bioavailable and prevents precipitation in your culture medium.

Q3: What is the stability of this compound in solution?

A3: As a solid, S1P-d7 is stable for at least 4 years when stored at -20°C.[8] Solutions of S1P should be stored at -20°C.[4] It is important to note that S1P can decompose in acidic (pH < 4.0) or basic (pH > 9.0) buffers.[4] For optimal stability, it is recommended to prepare fresh working solutions from a stock solution for each experiment.

Q4: Can I use DMSO to dissolve this compound?

A4: While some related sphingolipids have good solubility in DMSO, the solubility of S1P in DMSO is limited.[9][10] Methanol-based solvents are generally more effective for creating an initial stock solution.

Q5: Why is it important to use fatty acid-free BSA?

A5: Standard BSA preparations can have endogenous lipids bound to them, which can compete with S1P-d7 for binding and may also have their own biological effects, leading to confounding results in your experiments. Fatty acid-free BSA provides a clean carrier for the S1P-d7.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its non-deuterated analog.

CompoundSolventConcentrationTemperatureNotes
Sphingosine-1-phosphate-d70.3 M NaOH4 mg/mLRoom Temperature[8]
Sphingosine-1-phosphateWarm Methanol0.3 mg/mL50-65°CAided by vortexing and sonication.[4]
Sphingosine-1-phosphateWarm Acetic Acid>1 mg/mLWarm[4]
Sphingosine-1-phosphateMethanol:Water (95:5)0.5 mg/mL45-65°CForms a slightly hazy suspension.[3]

Experimental Protocols

Protocol 1: Preparation of a BSA-Complexed this compound Aqueous Solution

This protocol is adapted for preparing a bioactive, aqueous solution of S1P-d7 suitable for cell culture experiments.[2]

  • Prepare a Stock Solution in Methanol:

    • Dissolve the lyophilized this compound in methanol to a concentration of 1 mM.

    • Aliquot the stock solution into glass vials and store at -20°C.

  • Create a Lipid Film:

    • In a siliconized glass tube, add the desired amount of the methanolic S1P-d7 stock solution.

    • Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • Resuspend in BSA Solution:

    • Prepare a solution of 4 mg/mL fatty acid-free BSA in phosphate-buffered saline (PBS).

    • Warm the BSA solution to 37°C.

    • Add the warm BSA solution to the lipid film to achieve the desired final concentration of S1P-d7 (e.g., 125 µM).[2]

    • Incubate the tube at 37°C for 30 minutes, vortexing every 5 minutes to ensure the lipid is fully complexed with the BSA.[2]

    • The solution is now ready for dilution into your cell culture medium.

Protocol 2: Sample Preparation for LC-MS/MS Quantification of S1P

This protocol provides a general workflow for the extraction of S1P from plasma or serum for quantification, using S1P-d7 as an internal standard.[6][7]

  • Prepare Internal Standard Spiking Solution:

    • Dissolve Sphingosine-1-phosphate-d7 in methanol to a known concentration (e.g., 30 nM).[7]

  • Protein Precipitation and Lipid Extraction:

    • To 10 µL of plasma or serum in a microcentrifuge tube, add 200 µL of the ice-cold methanolic S1P-d7 internal standard solution.[6]

    • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

    • Incubate the samples on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[6]

  • Sample Analysis:

    • Carefully transfer the supernatant to an LC-MS vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) S1PRs->Cellular_Responses G-protein signaling

Caption: The Sphingolipid Signaling Pathway.

Troubleshooting_Workflow Start Start: S1P-d7 Solubility Issue Check_Solvent Is the solvent appropriate? Start->Check_Solvent Aqueous_Buffer Aqueous Buffer Check_Solvent->Aqueous_Buffer Yes Organic_Solvent Organic Solvent Check_Solvent->Organic_Solvent No Use_BSA Use BSA Carrier Protocol Aqueous_Buffer->Use_BSA Heat_Sonicate Apply Gentle Heat & Sonication Organic_Solvent->Heat_Sonicate Check_Concentration Is the concentration too high? Use_BSA->Check_Concentration Heat_Sonicate->Check_Concentration Dilute Dilute Stock Solution Check_Concentration->Dilute Yes Success Success: Soluble S1P-d7 Check_Concentration->Success No Dilute->Success Still_Insoluble Still Insoluble Contact_Support Contact Technical Support Still_Insoluble->Contact_Support

Caption: A workflow for troubleshooting S1P-d7 solubility.

References

Technical Support Center: Overcoming Matrix Effects in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

Key impacts of matrix effects include:

  • Inaccurate Quantification: Underestimation or overestimation of the true analyte concentration.[4]

  • Reduced Sensitivity: Increased limits of detection and quantification.[5]

  • Poor Reproducibility: Inconsistent results between samples due to variations in matrix composition.[4]

Q2: My analyte signal is inconsistent and lower in biological samples compared to standards in a pure solvent. How can I confirm if this is due to matrix effects?

A2: This is a classic indication of ion suppression, a common form of matrix effect.[1][6] To qualitatively assess and confirm the presence of matrix effects, a post-column infusion experiment is a valuable tool. This technique helps to identify regions in your chromatogram where co-eluting matrix components cause ion suppression or enhancement.[7][8]

A quantitative assessment can be made using the post-extraction spike method .[2] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte concentration in a neat solvent. The ratio of these responses indicates the degree of signal suppression or enhancement.[6]

Q3: What are the primary sources of matrix effects in biological samples like plasma or serum?

A3: The main culprits for matrix effects in biological fluids are endogenous components that are often present at high concentrations. These include:

  • Phospholipids (B1166683): A major component of cell membranes, phospholipids are notorious for causing ion suppression and fouling the mass spectrometer source.[5] They often co-extract with analytes during sample preparation.[5]

  • Proteins: High concentrations of proteins can interfere with the analysis and affect the lifetime of the analytical column.[9]

  • Salts and Other Endogenous Molecules: Various salts, amino acids, and vitamins can also contribute to matrix effects.[6]

Exogenous substances introduced during sample collection or preparation, such as anticoagulants or dosing vehicles, can also be sources of interference.[7]

Troubleshooting Guide: Strategies to Mitigate Matrix Effects

Issue 1: Significant ion suppression is observed, leading to low sensitivity and poor reproducibility.

This is one of the most common challenges in bioanalysis. A multi-pronged approach involving sample preparation, chromatography, and calibration strategies is often necessary.

Improving sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components before analysis.[1][10]

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[9][10]Simple, fast, inexpensive, and applicable to a wide range of analytes.[10]Does not effectively remove phospholipids, leading to significant ion suppression; limited ability to concentrate the analyte.[10]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their solubility.[10]Can provide a cleaner extract than PPT.[11]Can be labor-intensive and may not be suitable for all analytes.
Solid-Phase Extraction (SPE) Analytes are selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interfering components behind.[1][12]Highly selective, can concentrate the analyte, and effectively removes a wide range of interferences.[12][13]Method development can be more complex and time-consuming.[12]
HybridSPE®-Phospholipid A targeted approach that uses zirconia-coated silica (B1680970) particles to selectively remove phospholipids from the sample.[5]Highly efficient at removing phospholipids, leading to significantly reduced matrix effects.[5][14]Specific to phospholipid removal.
Immunoaffinity Capture Utilizes antibodies specific to the target analyte to selectively extract it from the complex matrix.[15][16]Offers very high selectivity and can significantly reduce matrix effects.[15]Can be expensive and is specific to a single analyte or a small group of structurally related analytes.

Using a SIL-IS is a widely accepted and highly effective method to compensate for matrix effects.[17][18]

  • Principle: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). It is chemically identical to the analyte and should co-elute chromatographically.[17]

  • Function: Since the SIL-IS and the analyte experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification.[17][19]

  • Caution: It is crucial that the SIL-IS co-elutes with the analyte. Differences in retention time can lead to differential matrix effects and inaccurate correction.[17]

Optimizing the liquid chromatography (LC) separation can help to resolve the analyte from co-eluting matrix components.[2][8]

  • Gradient Elution: Adjusting the mobile phase gradient can improve the separation of the analyte from interfering compounds.

  • Column Chemistry: Using a different column with alternative selectivity (e.g., HILIC, mixed-mode) can alter the elution profile of both the analyte and matrix components.

  • Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components.[2][8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)

Objective: To remove the bulk of proteins from a plasma or serum sample.

Methodology:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).[14]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[14]

  • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[20]

  • Carefully collect the supernatant, which contains the analyte, for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - General Procedure

Objective: To selectively extract and concentrate the analyte from the sample matrix.

Methodology: The following is a general protocol for reversed-phase SPE. Specific volumes and solvents will need to be optimized for the analyte of interest.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.[14]

  • Loading: Load 500 µL of the pre-treated sample (e.g., diluted plasma) onto the cartridge.[14]

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences while the analyte remains bound to the sorbent.[14]

  • Elution: Elute the analyte from the cartridge using 1 mL of a strong solvent (e.g., methanol or acetonitrile).[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.

Visualizing Workflows and Concepts

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent/Low Signal in Biological Sample confirm_me Confirm Matrix Effect (Post-Column Infusion / Post-Extraction Spike) start->confirm_me strategy Select Mitigation Strategy confirm_me->strategy sample_prep Optimize Sample Preparation (SPE, LLE, PPT) strategy->sample_prep Remove Interferences sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->sil_is Compensate for Effects chromatography Modify Chromatographic Conditions strategy->chromatography Separate from Interferences re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate sil_is->re_evaluate chromatography->re_evaluate re_evaluate->strategy Unsuccessful end Acceptable Results re_evaluate->end Successful

Caption: A logical workflow for identifying and mitigating matrix effects.

Sample_Prep_Comparison Comparison of Sample Preparation Techniques ppt Protein Precipitation (PPT) Simple & Fast Non-selective, high matrix effect lle Liquid-Liquid Extraction (LLE) Cleaner than PPT Labor-intensive spe Solid-Phase Extraction (SPE) Highly Selective & Concentrates Analyte More complex method development advanced_spe Advanced SPE (e.g., HybridSPE) Targets Specific Interferences (e.g., Phospholipids) Highly effective immuno Immunoaffinity Capture Highest Selectivity Expensive & Analyte-specific

Caption: Complexity vs. Selectivity in Sample Preparation.

References

Technical Support Center: Enhancing Reproducibility in Sphingosine 1-Phosphate (S1P) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate sphingosine (B13886) 1-phosphate (S1P) measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during S1P quantification experiments.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) in LC-MS/MS The zwitterionic nature of S1P at physiological pH can lead to strong interactions with the stationary phase.- Acidify the Mobile Phase: Add formic acid (typically 0.1% to 1%) to the mobile phase to protonate the phosphate (B84403) group and improve peak shape. - Alternative Chromatography: Consider hydrophilic interaction liquid chromatography (HILIC) as an alternative to reversed-phase chromatography. - Chemical Derivatization: While more complex, derivatization of the primary amine can improve chromatographic behavior.[1] - Dephosphorylation: An alternative method involves the enzymatic or chemical (e.g., with hydrogen fluoride) removal of the phosphate group, followed by the quantification of the resulting sphingosine.[2]
High Signal Variability Between Replicate Injections (Poor Precision) Carryover: S1P can adsorb to surfaces in the autosampler and LC system, leading to carryover between injections.[1]- Optimized Wash Solvents: Use a strong wash solvent, such as methanol (B129727) or isopropanol, often with an acid modifier, between injections to effectively clean the injection needle and port.[1] - Injection of Blank Samples: Inject one or more blank samples (solvent) between experimental samples to monitor and mitigate carryover. - Use of Specific Columns: Employ columns with surfaces that minimize nonspecific binding.
Inconsistent Results Between Different Sample Batches (Poor Accuracy) Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of S1P in the mass spectrometer.- Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., d7-S1P or C17-S1P) is crucial to compensate for matrix effects and variations in sample preparation.[1][2][3] - Effective Sample Preparation: Employ a robust lipid extraction method, such as a modified Bligh and Dyer or Folch extraction, to remove interfering substances. Protein precipitation with methanol is also a common and effective technique.[1][3] - Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that closely mimics the experimental samples (e.g., charcoal-stripped plasma) to account for matrix effects.[1]
Artificially High S1P Concentrations in Serum vs. Plasma Platelet Activation: During blood coagulation to form serum, platelets are activated and release their significant stores of S1P, leading to elevated levels compared to plasma.[1][4]- Use Plasma for Physiological Measurements: For assessing circulating S1P levels that reflect in vivo concentrations, plasma is the preferred matrix.[1][4] - Standardize Blood Collection: Use anticoagulants like EDTA or citrate (B86180) and process the blood to obtain plasma as soon as possible after collection to prevent platelet activation.[5]
Analyte Instability S1P can be unstable in pure methanol but is generally stable in biological matrices or when complexed with proteins like albumin.[1] Repeated freeze-thaw cycles can also affect S1P levels.[5]- Proper Sample Storage: Store plasma and serum samples at -80°C for long-term stability.[1] - Minimize Freeze-Thaw Cycles: Aliquot samples after the initial collection to avoid repeated freezing and thawing.[5] - Use Albumin-Containing Solutions: When preparing stock solutions or dilutions, consider using a solution containing fatty acid-free BSA to improve S1P stability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for S1P quantification?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and specific quantification of S1P in various biological matrices due to its high selectivity and sensitivity.[3][7]

Q2: Should I use serum or plasma for my S1P measurements?

A2: The choice depends on the research question. Plasma is recommended for measuring endogenous, circulating S1P levels as it reflects the physiological state more accurately.[1][4] Serum S1P concentrations are significantly higher due to the release of S1P from activated platelets during coagulation and can be influenced by platelet count.[1][4]

Q3: Why is an internal standard essential, and which one should I use?

A3: An internal standard (IS) is critical for correcting for variability in sample preparation, extraction efficiency, and instrument response. A stable isotope-labeled S1P, such as d7-S1P, or a structurally similar analog like C17-S1P, is highly recommended as they behave similarly to the endogenous S1P during the analytical process.[1][2][3]

Q4: How can I minimize carryover in my LC-MS/MS system?

A4: To minimize carryover, it is crucial to have a rigorous washing procedure for the autosampler needle and injection port between samples. Using a strong organic solvent like methanol or isopropanol, sometimes with an acid additive, is effective.[1] Injecting blank samples between experimental samples can also help to assess and reduce carryover.

Q5: What are typical S1P concentrations in human plasma and serum?

A5: S1P concentrations can vary, but generally, in healthy individuals, plasma S1P levels are in the range of 0.5 to 1.2 µM.[1] Serum levels are typically higher, often double the plasma concentration, due to platelet release during clotting.[1][4]

Experimental Protocols

Protocol 1: S1P Extraction from Plasma/Serum for LC-MS/MS Analysis

This protocol is a generalized procedure based on common protein precipitation methods.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol

  • Internal Standard (IS) solution (e.g., C17-S1P or d7-S1P in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of the plasma or serum sample.[3]

  • Add 200 µL of ice-cold methanol containing the internal standard at a known concentration.[3]

  • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[3]

  • Incubate the samples on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of S1P Concentrations in Human Plasma and Serum
Matrix Mean Concentration (nmol/mL) Key Findings Reference
Serum1.04 ± 0.24Serum S1P is approximately 39% higher than in plasma.[4]
Plasma0.75 ± 0.16Plasma S1P correlates with red blood cell counts.[4]
Serum1.4 - 1.8 µMSerum S1P levels were significantly higher than in citrate- and EDTA-plasma.[1]
Plasma (Citrate)0.5 - 1.2 µMS1P levels in Li-hep- and EDTA-plasma were slightly higher than in citrate-plasma.[1]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for S1P Quantification
Parameter Value Reference
Linearity Range0.011 to 0.9 µM[1]
Lower Limit of Quantification (LLOQ)25 ng/mL[8]
Carryover< 0.07%[1]
Recovery95-111%[1]
Intra- and Inter-batch Precision< 10%[8]

Signaling Pathway and Experimental Workflow Diagrams

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular S1PR1 S1P₁ G_proteins G-proteins (Gi, Gq, G12/13) S1PR1->G_proteins Activation S1PR2 S1P₂ S1PR2->G_proteins Activation S1PR3 S1P₃ S1PR3->G_proteins Activation S1PR4 S1P₄ S1PR4->G_proteins Activation S1PR5 S1P₅ S1PR5->G_proteins Activation S1P_ext S1P S1P_ext->S1PR1 Binding S1P_ext->S1PR2 Binding S1P_ext->S1PR3 Binding S1P_ext->S1PR4 Binding S1P_ext->S1PR5 Binding Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 Phosphorylation S1P_int S1P SphK1_2->S1P_int Downstream Downstream Effectors (Rac, Rho, PLC, PI3K) G_proteins->Downstream Cellular_Response Cellular Responses (Migration, Proliferation, Survival, Differentiation) Downstream->Cellular_Response

Caption: Overview of the Sphingosine 1-Phosphate (S1P) signaling pathway.

S1P_Measurement_Workflow start Start: Biological Sample (Plasma, Serum, Cells) sample_prep Sample Preparation (Add Internal Standard) start->sample_prep extraction Lipid Extraction (e.g., Protein Precipitation with Methanol) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis (Reversed-Phase C18 Column) supernatant->lc_ms data_analysis Data Analysis (Quantification against Calibration Curve) lc_ms->data_analysis end End: S1P Concentration data_analysis->end

Caption: General experimental workflow for S1P measurement by LC-MS/MS.

References

Technical Support Center: Deuterated Lipid Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated lipid internal standards in lipidomics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ensuring the accuracy and reliability of quantitative lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Back-Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2][3]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][4]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2][5][6]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2]

  • Isotopic Overlap: Interference from naturally occurring isotopes of the analyte with the deuterated internal standard signal.[7][8][9][10][11]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[2]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]

Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A2: This phenomenon, known as the "chromatographic isotope effect," is a well-documented issue, particularly in reversed-phase liquid chromatography (RPLC).[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1]

  • Cause: The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, including its polarity and interactions with the stationary phase of the chromatography column.[1]

  • Troubleshooting:

    • Be aware that complete co-elution may not always be achievable.[1]

    • Optimize your chromatography by adjusting the gradient and temperature to minimize the retention time shift.

    • Ensure that the peak integration windows for both the analyte and the internal standard are set appropriately to accurately capture their respective chromatographic peaks.

Q3: My deuterated internal standard is losing its deuterium label. What is happening and how can I prevent it?

A3: You are likely encountering "deuterium back-exchange," where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][3] This can lead to a decrease in the signal of the labeled standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1][12]

  • Cause: Deuterium atoms, especially those on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group, are more susceptible to exchange.[2][3] The rate of back-exchange is influenced by pH, temperature, and solvent composition.[3]

  • Troubleshooting:

    • Control pH: The rate of back-exchange is typically lowest at a pH of approximately 2.5.[3]

    • Maintain Low Temperatures: Performing sample preparation and analysis at low temperatures can slow down the exchange kinetics.[3]

    • Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent.[3]

    • Solvent Choice: Use aprotic solvents whenever possible during sample storage and preparation.

    • Label Position: Whenever possible, choose standards where deuterium atoms are on stable, non-exchangeable positions (e.g., on a carbon backbone).[13]

Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5][6] The "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[5] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[5][6] This is known as differential matrix effect.

Troubleshooting Guides

Guide 1: Investigating Poor Reproducibility of Analyte/Internal Standard Area Ratio

Poor reproducibility of the analyte to internal standard area ratio is a common indicator of underlying issues in your analytical method.

Troubleshooting Workflow for Poor Analyte/IS Ratio Reproducibility

A Poor Analyte/IS Ratio Reproducibility B Check for Differential Matrix Effects A->B E Investigate Internal Standard Stability A->E H Verify IS Purity A->H C Perform Post-Extraction Addition Experiment B->C How? D Optimize Sample Cleanup or Chromatography C->D Significant Difference Observed F Analyze IS in Blank Solvent Over Time E->F How? G Check for Back-Exchange or Degradation F->G Signal Decreases I Analyze IS Solution Alone H->I How? J Check for Presence of Unlabeled Analyte I->J Unlabeled Analyte Detected

Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Guide 2: Addressing Isotopic Overlap

Isotopic overlap occurs when the isotope pattern of the analyte interferes with the signal of the deuterated internal standard, or vice-versa.[7][8][9] This is particularly problematic when using internal standards with a low number of deuterium labels.[11]

Experimental Protocol: Assessing Contribution from Internal Standard to Analyte Signal

  • Prepare a Blank Sample: A matrix sample with no analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should ideally be negligible. A significant signal indicates that the internal standard is contributing to the analyte signal, which could be due to the presence of unlabeled analyte as an impurity in the standard or in-source fragmentation.[2]

Impact of Internal Standard Purity on Assay Accuracy

cluster_0 High Purity IS cluster_1 Low Purity IS A Deuterated IS (High Purity) B Accurate Analyte/ IS Ratio A->B Leads to C Deuterated IS with Unlabeled Analyte Impurity D Inflated Analyte Signal C->D E Inaccurate Analyte/ IS Ratio D->E F Over-quantification of Analyte E->F

Caption: Impact of internal standard purity on assay accuracy.

Quantitative Data Summary

Table 1: Hypothetical Data from a Matrix Effect Experiment

This table illustrates how to identify differential matrix effects. The matrix effect is calculated as: (Peak Area in Set B / Peak Area in Set A) * 100.

CompoundSet A (Neat Solution) Peak AreaSet B (Post-Extraction Spike) Peak AreaMatrix Effect (%)
Analyte1,200,000720,00060% (Ion Suppression)
Deuterated IS1,500,0001,200,00080% (Ion Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • Analyte stock solution

  • Deuterated internal standard stock solution

  • Appropriate solvents for extraction and reconstitution

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank matrix. Spike the analyte and internal standard into the final extract.[2]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).[5]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.[5]

Experimental Workflow for Quantitative Bioanalysis

A Sample Collection B Addition of Deuterated Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation, SPE, LLE) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration) D->E F Calculation of Analyte/IS Ratio E->F G Quantification using Calibration Curve F->G

References

Validation & Comparative

A Head-to-Head Comparison: Sphinganine 1-phosphate-d7 vs. C17-S1P as Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison of two commonly used internal standards for sphingosine-1-phosphate (S1P) analysis: Sphinganine 1-phosphate-d7 (d7-S1P) and C17-Sphingosine-1-phosphate (C17-S1P).

The quantification of bioactive lipids like S1P by mass spectrometry (MS) is susceptible to variations arising from sample preparation, extraction efficiency, and matrix effects. Internal standards are crucial for correcting these variations.[1] The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[2] Deuterated standards, such as d7-S1P, are considered the gold standard as they co-elute with the endogenous analyte and experience similar ionization effects.[2] Odd-chain lipid standards, like C17-S1P, offer an alternative that is structurally similar but mass-distinguishable from the endogenous C18-S1P.[3]

At a Glance: Key Differences

FeatureThis compound (d7-S1P)C17-Sphingosine-1-phosphate (C17-S1P)
Type Stable isotope-labeled (deuterated)Odd-chain lipid analog
Chemical Formula C₁₈H₃₁D₇NO₅P[4]C₁₇H₃₆NO₅P[5]
Molecular Weight ~386.5 g/mol [4]~365.45 g/mol [5]
Purity Typically ≥99% deuterated forms[4]Typically >95% or >99%[5]
Co-elution with S1P Yes, designed to co-elute[2]May not co-elute with S1P[2]
Correction for Matrix Effects Superior, due to identical chemical propertiesGood, but potential for differential matrix effects
Potential Issues Isotopic scrambling (rare)Differential extraction efficiency and ionization suppression/enhancement compared to S1P[2]

Performance Insights from Experimental Data

A critical aspect in selecting an internal standard is its chromatographic behavior relative to the analyte. One study highlighted that when analyzing human plasma and serum extracts, C17-S1P eluted at approximately 3.4 minutes, whereas the endogenous S1P eluted at 3.8 minutes.[2] This lack of co-elution can be a significant drawback, as the internal standard may not accurately compensate for matrix effects that occur at the specific retention time of the analyte.[2] Consequently, the researchers in that study opted for a deuterium-marked S1P as the internal standard to ensure co-elution and more reliable quantification.[2]

Another study comparing a newly synthesized ¹³C-labeled S1P with the commercially available C17-S1P found that both internal standards yielded very similar results in terms of linearity, limit of detection, and limit of quantification. This suggests that with careful method validation, C17-S1P can be a reliable internal standard.

Experimental Protocols: A Practical Guide

Below are detailed methodologies for S1P quantification using either d7-S1P or C17-S1P as the internal standard.

Protocol 1: S1P Quantification using d7-S1P Internal Standard

This protocol is adapted from a validated LC-MS/MS method for S1P quantification in plasma.[2][6]

1. Sample Preparation:

  • To 10 µL of plasma or serum, add 55 µL of Tris-buffered saline (TBS).

  • Add 200 µL of a precipitation solution consisting of methanol (B129727) containing 20 nM d7-S1P.[2]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 17,000 x g for 2 minutes.[2]

  • Transfer 150 µL of the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • S1P: m/z 380.4 → 264.4[5]

    • d7-S1P: Specific transition for the deuterated standard (consult manufacturer's documentation).

Protocol 2: S1P Quantification using C17-S1P Internal Standard

This protocol is based on a method for S1P analysis in biological samples.[5][7]

1. Sample Preparation:

  • To 20 µL of a serum sample, add 200 µL of a methanol solution containing 25 ng/mL of C17-S1P.[5]

  • Vortex-mix for one minute.

  • Centrifuge at 12,000 rpm for 10 minutes.[5]

  • Inject 1 µL of the supernatant into the LC-MS/MS system.[5]

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column.[5]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[5]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 1 µL.[5]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • MRM Transitions:

    • S1P: m/z 380.4 → 264.4[5]

    • C17-S1P: m/z 366.4 → 250.2[5]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the S1P signaling pathway, a typical experimental workflow, and the decision-making process for selecting an internal standard.

S1P_Signaling_Pathway Ceramide Ceramide Sphingosine (B13886) Sphingosine Ceramide->Sphingosine Ceramidase S1P_intracellular S1P (intracellular) Sphingosine->S1P_intracellular Sphingosine Kinase (SphK1/2) S1P_extracellular S1P (extracellular) S1PRs S1P Receptors (S1PR1-5) S1P_extracellular->S1PRs Binding S1P_intracellular->S1P_extracellular Transporters Cellular_Responses Cellular Responses (e.g., proliferation, migration) S1PRs->Cellular_Responses Signal Transduction

Caption: Simplified S1P signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (d7-S1P or C17-S1P) Sample->Spike Extraction Protein Precipitation & Lipid Extraction Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Internal_Standard_Selection Start Need for S1P Quantification Ideal_Standard Ideal Standard? Start->Ideal_Standard Deuterated_Available Deuterated (d7-S1P) Available & Affordable? Ideal_Standard->Deuterated_Available Yes Consider_C17_S1P Consider C17-S1P Ideal_Standard->Consider_C17_S1P No Use_d7_S1P Use d7-S1P Deuterated_Available->Use_d7_S1P Yes Deuterated_Available->Consider_C17_S1P No Validate_Method Thoroughly Validate Method (Co-elution, Matrix Effects) Consider_C17_S1P->Validate_Method

References

A Researcher's Guide to Sphingolipid Quantification: A Comparative Analysis of LC-MS/MS and ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid analysis, the choice of quantification assay is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of the two most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document aims to clarify the strengths and limitations of each technique, enabling informed decisions for your specific research needs.

Sphingolipids, a class of bioactive lipids, are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis. Their roles in various diseases have made their accurate quantification a cornerstone of modern biomedical research. This guide delves into the technical nuances of LC-MS/MS and ELISA, offering a comprehensive overview of their performance, protocols, and underlying principles.

Performance Comparison: A Quantitative Overview

The selection of a quantification assay often hinges on its performance characteristics. The following table summarizes key quantitative data for LC-MS/MS and ELISA across various sphingolipids, providing a clear comparison of their capabilities.

ParameterLC-MS/MSELISASphingolipid Analyte
Sensitivity (LOD) 20.9 fmol (12.6 nM)[1]4.62 ng/mLSphingosine-1-Phosphate (S1P)
3 ng/mL-Ceramide [NP]
Sensitivity (LOQ) 69.6 fmol (41.7 nM)[1]12.35 ng/mLSphingosine-1-Phosphate (S1P)[2]
0.02 µg/mL-Ceramide (C22:0)[3]
10 ng/mL-Ceramide [NP][4]
**Linearity (R²) **> 0.99[4][5]Typically ≥ 0.98Various Ceramides (B1148491), S1P
Intra-assay Precision (CV%) < 12%[5]< 10%[2][6]Various Sphingolipids
Inter-assay Precision (CV%) < 12%[5]< 12%[2][6]Various Sphingolipids
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on antibody-antigen binding)General
Throughput High (~200 samples/day)[3]High (96-well plate format)General
Multiplexing Capability High (simultaneous quantification of multiple sphingolipids)[5]Limited (typically single analyte per assay)General

Experimental Workflows: A Visual Guide

To understand the practical application of these assays, it is essential to visualize their experimental workflows.

cluster_0 LC-MS/MS Workflow cluster_1 ELISA Workflow (Competitive) A Sample Preparation (e.g., Plasma, Tissue) B Lipid Extraction (e.g., Methanol (B129727)/Chloroform) A->B C Internal Standard Spiking B->C D Liquid Chromatography (LC) (Separation) C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) E->F G Plate Coating (with Sphingolipid) H Sample/Standard Addition G->H I Primary Antibody Addition H->I J Competitive Binding I->J K Washing J->K L Secondary Antibody (HRP-conjugated) Addition K->L M Washing L->M N Substrate Addition & Color Development M->N O Stop Solution & Absorbance Reading N->O

Figure 1: Comparative experimental workflows for LC-MS/MS and ELISA.

The Central Role of Ceramide in Sphingolipid Metabolism

Sphingolipid metabolism is a complex network of interconnected pathways where ceramide sits (B43327) at the central hub. Understanding these pathways is crucial for interpreting quantification data.

Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P CERK Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1/2 Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS

Figure 2: Simplified overview of the sphingolipid metabolic pathway.

Key Sphingolipid Signaling Pathways

Bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P) are pivotal signaling molecules that regulate a multitude of cellular processes, often with opposing effects.

Extracellular_Signals Extracellular Signals (e.g., Stress, Growth Factors) SMase Sphingomyelinase (SMase) Extracellular_Signals->SMase Ceramide Ceramide SMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest SPHK Sphingosine Kinase (SPHK) Ceramide->SPHK via Sphingosine S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P S1PR S1P Receptors (S1PR) S1P->S1PR CellProliferation Cell Proliferation S1PR->CellProliferation CellSurvival Cell Survival S1PR->CellSurvival

Figure 3: The Ceramide/S1P signaling rheostat.

Detailed Experimental Protocols

For reproducibility and accurate cross-validation, detailed methodologies are indispensable. The following sections outline standardized protocols for the key experiments cited in this guide.

I. Sphingolipid Extraction from Plasma (for LC-MS/MS)

This protocol is adapted from established methods for the efficient extraction of a broad range of sphingolipids from plasma samples.[7][8]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal Standard (IS) solution (containing a mix of deuterated or odd-chain sphingolipid standards)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 500 µL of methanol to the tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 250 µL of chloroform to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant (containing the extracted lipids) to a new 1.5 mL microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

II. LC-MS/MS Quantification of Ceramides

This protocol provides a general framework for the quantification of various ceramide species using a triple quadrupole mass spectrometer.[3][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example for Reversed-Phase Separation):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific m/z transitions for each ceramide species and their corresponding internal standards are monitored. For example, for Cer(d18:1/16:0), the transition could be m/z 538.5 -> 264.4.

  • Collision Energy and other MS parameters: Optimized for each specific analyte.

Data Analysis:

  • Generate a standard curve by injecting known concentrations of ceramide standards.

  • Integrate the peak areas for each endogenous ceramide and its corresponding internal standard in the samples.

  • Calculate the ratio of the endogenous ceramide peak area to the internal standard peak area.

  • Determine the concentration of each ceramide in the samples by interpolating from the standard curve.

III. Competitive ELISA for Sphingosine-1-Phosphate (S1P)

This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules like S1P.[10]

Materials:

  • S1P ELISA kit (containing pre-coated microplate, S1P standard, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Samples (e.g., plasma, serum)

  • Plate washer or multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare S1P standards and samples according to the kit manufacturer's instructions. This may involve dilution of the samples.

  • Add 50 µL of the S1P standard or sample to the appropriate wells of the pre-coated microplate.

  • Add 50 µL of the detection antibody to each well.

  • Incubate the plate for 1-2 hours at room temperature or 37°C, as specified in the kit protocol. During this incubation, the S1P in the sample/standard competes with the S1P coated on the plate for binding to the detection antibody.

  • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

  • Add 100 µL of the HRP-conjugate to each well.

  • Incubate for 30-60 minutes at room temperature or 37°C.

  • Wash the plate 3-5 times with the wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops.

  • Add 50 µL of the stop solution to each well to stop the reaction. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The absorbance will be inversely proportional to the concentration of S1P.

  • Determine the concentration of S1P in the samples by interpolating their absorbance values from the standard curve.

Conclusion: Selecting the Right Tool for the Job

Both LC-MS/MS and ELISA are powerful techniques for the quantification of sphingolipids, each with its distinct advantages. LC-MS/MS offers unparalleled specificity and the ability to perform comprehensive "sphingolipidomic" analyses, simultaneously measuring a wide array of lipid species. Its high sensitivity makes it the gold standard for in-depth research and discovery.

On the other hand, ELISA provides a high-throughput, cost-effective, and user-friendly platform for the quantification of a specific sphingolipid. Its simplicity and the availability of commercial kits make it an attractive option for large-scale screening studies and clinical applications where a single analyte is of primary interest.

Ultimately, the choice between LC-MS/MS and ELISA will depend on the specific research question, the number of analytes to be measured, the required sensitivity, and the available resources. This guide provides the foundational knowledge and practical protocols to empower researchers to make the most appropriate choice for their sphingolipid quantification needs.

References

Assessing Accuracy and Precision with Deuterated Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in applications such as liquid chromatography-mass spectrometry (LC-MS).

Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1]

The Superiority of Deuterated Internal Standards

Deuterated internal standards are widely regarded as the gold standard in bioanalysis due to their close physicochemical similarity to the analyte.[2] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.[3] The subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly during sample processing and chromatographic separation.[2] This co-elution is critical for effectively mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[2][4]

In contrast, non-deuterated, or analogue, internal standards are different chemical entities that are structurally similar to the analyte. While more readily available and less expensive, their physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[2] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.[2]

The use of deuterated standards compensates for most of the measurement errors that could have resulted from either ion suppression or enhancement since deuterated standards co-elute with the analytes.[5]

Quantitative Performance Comparison

The empirical evidence supporting the superiority of deuterated internal standards is well-documented across various applications. The following tables summarize key performance metrics from comparative studies.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [6]

Performance ParameterDeuterated Internal StandardAnalog Internal StandardNo Internal Standard
Precision (CV%)
Intra-day2.1 - 5.8%4.5 - 9.2%8.7 - 15.3%
Inter-day3.4 - 6.5%6.8 - 11.5%12.1 - 18.9%
Accuracy (% Bias)
Intra-day-2.5 - 3.1%-5.8 - 7.2%-10.2 - 12.5%
Inter-day-3.8 - 4.2%-8.1 - 9.8%-14.6 - 16.8%

Table 2: Performance of Deuterated vs. Analog Internal Standards in Specific Assays

Analyte / Internal StandardPerformance ParameterDeuterated ISAnalog ISReference
Depsipeptide Kahalalide F Mean Bias (%)100.3%96.8%[7]
Standard Deviation of Bias (%)7.6%8.6%[7]
Warfarin (using Warfarin-d5) Accuracy (% of Nominal)95.8 - 104.2%Not Applicable[8]
Precision (CV%)2.1 - 7.9%Not Applicable[8]
Imidacloprid in Cannabis Matrices Accuracy (%)Within 25%> 60% difference[9]
Precision (RSD%)< 20%> 50%[9]

Experimental Protocols

A comprehensive validation of a bioanalytical method is essential to ensure its reliability. The following are detailed protocols for key validation experiments when using a deuterated internal standard.

  • Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • Aliquot 100 µL of plasma (calibrators, QCs, and unknown samples) into a microcentrifuge tube.

  • Add 20 µL of the deuterated internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and transfer to autosampler vials for LC-MS/MS analysis.

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into the mobile phase or a pure solution.

    • Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as in Set A.

    • Set C: Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.[10]

  • Analyze all three sets by the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).[7]

  • Assess the precision of the IS-Normalized MF across the different lots of the biological matrix.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[10]

Visualizing Workflows and Concepts

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Deuterated Internal Standard sample->add_is extract Extraction (e.g., Protein Precipitation) add_is->extract lcms LC-MS/MS Analysis extract->lcms integrate Peak Area Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Accurate & Precise Result quantify->result Final Concentration cluster_correction Correction Mechanism prep_var Sample Prep Loss analyte Analyte Signal prep_var->analyte is Deuterated IS Signal prep_var->is inject_var Injection Volume inject_var->analyte inject_var->is matrix_eff Matrix Effects (Ion Suppression/Enhancement) matrix_eff->analyte matrix_eff->is ratio Peak Area Ratio (Analyte / IS) analyte->ratio is->ratio result Reliable Quantification ratio->result Stable Ratio

References

A Researcher's Guide to Stable Isotope-Labeled Sphingolipids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphingolipids, a class of bioactive lipids integral to cellular structure and signaling, is paramount in advancing our understanding of numerous physiological and pathological processes. Stable isotope-labeled sphingolipids, in conjunction with mass spectrometry, have become the gold standard for achieving precise and reliable measurements. This guide provides a comprehensive comparative analysis of different stable isotope-labeled sphingolipids, offering supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid researchers in their selection and application.

The Critical Role of Internal Standards in Sphingolipidomics

Sphingolipid analysis is often challenged by the complexity of biological matrices and the inherent variability of analytical techniques. Stable isotope-labeled internal standards are chemically identical to their endogenous counterparts but are distinguished by a difference in mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). By adding a known quantity of a labeled standard to a sample prior to analysis, researchers can correct for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in quantification.[1][2]

Comparative Analysis of Deuterated vs. Carbon-13 Labeled Standards

The choice between deuterium and carbon-13 as the isotopic label can significantly impact the quality of quantitative data. While both are effective, they possess distinct physicochemical properties that can influence their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Carbon-13 (¹³C) Labeled Standards: The Superior Choice

Current research and experimental data strongly indicate that ¹³C-labeled internal standards offer superior performance for the majority of sphingolipidomic applications.[3]

  • Co-elution: ¹³C-labeled standards exhibit chromatographic behavior that is nearly identical to their endogenous, ¹²C-containing counterparts. This ensures that the analyte and internal standard experience the same matrix effects during ionization, leading to more accurate quantification.

  • Isotopic Stability: The carbon-carbon bonds in ¹³C-labeled standards are highly stable, with no risk of isotope exchange during sample preparation or analysis.

Deuterium (D or ²H) Labeled Standards: A Viable Alternative with Caveats

Deuterated standards are more widely available and often more cost-effective. However, they can present analytical challenges:

  • Chromatographic Shift: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight shift in retention time during liquid chromatography. This can result in the analyte and internal standard eluting at slightly different times, potentially exposing them to different matrix effects and compromising the accuracy of quantification.

  • Isotope Exchange: Deuterium atoms, particularly those attached to heteroatoms or in certain positions on a carbon skeleton, can be susceptible to exchange with protons from the solvent or matrix. This can alter the isotopic purity of the standard and lead to inaccurate results.

Quantitative Performance Comparison

The precision of a quantitative assay is often evaluated by its coefficient of variation (CV%), with lower values indicating higher precision. A comparative study on sphingosine (B13886) quantification demonstrated the superior performance of a ¹³C-labeled internal standard over a deuterated one.

Internal Standard TypeIsotopic LabelAverage CV%
Sphingosine-d7 Deuterium (D)Higher CV% (less precise)
Sphingosine-¹³C₂ Carbon-13 (¹³C)Lower CV% (more precise)

Data adapted from a comprehensive lipidomics study comparing normalization methods.

Data Presentation: Performance of Labeled Ceramide Standards

The following table summarizes the validation parameters for the quantification of very long-chain ceramides (B1148491) using deuterated internal standards, demonstrating the high level of accuracy and precision that can be achieved with careful method development.

AnalyteInternal StandardLinear Dynamic Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Absolute Recovery (%)Intra-run Precision (%CV at LLOQ)Inter-run Precision (%CV at LLOQ)
Cer(22:0) Cer(22:0)-d40.02 - 40.021092.7 - 3.43.2
Cer(24:0) Cer(24:0)-d40.08 - 160.081142.8 - 3.43.6

Data from a study on the development and validation of an LC-MS/MS method for very long acyl chain ceramides.[4][5]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol outlines a common procedure for the extraction of sphingolipids from adherent cultured cells.[2]

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Stable isotope-labeled internal standard mix in methanol

  • Cell scraper

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Centrifuge capable of operating at 4°C and >3000 x g

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the analysis of sphingolipids by LC-MS/MS. Specific parameters will need to be optimized for the instrument and analytes of interest.[6][7]

Chromatographic Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred as it provides good separation of different sphingolipid classes. Reversed-phase C18 columns are also commonly used.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the different sphingolipid classes.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of most sphingolipid classes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification, as it offers high sensitivity and specificity.

  • MRM Transitions: For each analyte and its corresponding internal standard, a specific precursor-to-product ion transition is monitored.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key sphingolipid signaling pathways and a general experimental workflow for their analysis.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin_cycle Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Cell Proliferation, Survival Cell Proliferation, Survival Sphingosine-1-Phosphate->Cell Proliferation, Survival

Caption: Overview of the major sphingolipid metabolic pathways.

Ceramide_Apoptosis Stress Stimuli Stress Stimuli SMase activation SMase activation Stress Stimuli->SMase activation Ceramide Generation Ceramide Generation SMase activation->Ceramide Generation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Generation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental_Workflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Spiking with Labeled Internal Standards Spiking with Labeled Internal Standards Homogenization->Spiking with Labeled Internal Standards Lipid Extraction Lipid Extraction Spiking with Labeled Internal Standards->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for sphingolipid analysis.

References

Sphinganine-1-Phosphate vs. Sphingosine-1-Phosphate: A Comparative Guide for Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative utility of two closely related sphingolipids, sphinganine-1-phosphate and sphingosine-1-phosphate, as potential biomarkers in various disease states. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their signaling pathways, quantitative data from clinical studies, and detailed experimental protocols.

Introduction to Sphingolipid Biomarkers

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as bioactive signaling molecules involved in a myriad of cellular processes. Among them, sphingosine-1-phosphate (So1P) has been extensively studied and recognized as a key regulator in inflammation, cancer, and cardiovascular diseases. Its precursor, sphinganine-1-phosphate (S1P), also known as dihydrosphingosine-1-phosphate (dhS1P), has historically received less attention. However, emerging research is beginning to shed light on the distinct roles and potential biomarker utility of S1P, suggesting it may offer unique or complementary diagnostic and prognostic information compared to its well-known analog.

Sphingosine-1-phosphate is a pleiotropic lipid mediator that regulates a wide array of biological processes, including cell survival, migration, immune cell trafficking, and angiogenesis.[1] Its signaling is predominantly mediated through a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5.[2] The diverse expression patterns of these receptors on different cell types account for the multifaceted effects of So1P.[3] Dysregulation of So1P signaling has been implicated in the pathogenesis of numerous diseases, making it a valuable biomarker and a promising therapeutic target.[4]

Sphinganine-1-phosphate is an intermediate in the de novo biosynthesis of sphingolipids. While structurally similar to So1P, lacking only a trans double bond in the sphingoid backbone, this difference may influence its binding to receptors and carrier proteins, and consequently its signaling functions.[5] Recent studies have begun to explore the independent signaling roles of S1P and its potential as a distinct biomarker in various pathological conditions.

Biosynthesis of Sphinganine-1-Phosphate and Sphingosine-1-Phosphate

The biosynthesis of these two sphingolipids follows interconnected pathways. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine can be acylated to form dihydroceramide (B1258172) or phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to produce sphinganine-1-phosphate. Dihydroceramide can be desaturated to form ceramide, which is then deacylated to sphingosine. Finally, sphingosine is phosphorylated by SphKs to yield sphingosine-1-phosphate.[6]

Biosynthetic Pathways of S1P and So1P Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine-1-Phosphate (S1P) Sphinganine-1-Phosphate (S1P) Sphinganine->Sphinganine-1-Phosphate (S1P) SphK1/2 Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine-1-Phosphate (So1P) Sphingosine-1-Phosphate (So1P) Sphingosine->Sphingosine-1-Phosphate (So1P) SphK1/2 General So1P Signaling Pathway So1P So1P S1P Receptor (S1PR1-5) S1P Receptor (S1PR1-5) So1P->S1P Receptor (S1PR1-5) Binds G-proteins (Gαi, Gαq, Gα12/13) G-proteins (Gαi, Gαq, Gα12/13) S1P Receptor (S1PR1-5)->G-proteins (Gαi, Gαq, Gα12/13) Activates Downstream Effectors Downstream Effectors G-proteins (Gαi, Gαq, Gα12/13)->Downstream Effectors Modulates (e.g., PI3K/Akt, Ras/ERK, Rho) Cellular Responses Cell Survival Cell Proliferation Cell Migration Inflammation Downstream Effectors->Cellular Responses Leads to Proposed Differential S1P Signaling cluster_so1p So1P Signaling cluster_s1p S1P Signaling So1P So1P S1PR S1P Receptors So1P->S1PR High Affinity Canonical Signaling Canonical Signaling S1PR->Canonical Signaling S1P S1P S1PR_S1P S1P Receptors S1P->S1PR_S1P Variable Affinity Intracellular Targets Intracellular Targets S1P->Intracellular Targets Direct Binding? Altered Signaling Altered Signaling S1PR_S1P->Altered Signaling Unique Cellular Responses Unique Cellular Responses Intracellular Targets->Unique Cellular Responses LC-MS/MS Workflow for S1P and So1P Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Methanol + Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Add Chloroform + NaCl Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

References

A Comparative Guide to Internal Standards for Sphinganine 1-Phosphate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, the accurate quantification of bioactive lipids like Sphinganine (B43673) 1-phosphate (Sa1P) is paramount. This guide provides an objective comparison of commonly used internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sa1P, with a focus on Sphinganine 1-phosphate-d7 (d7-Sa1P) and its alternatives. The information presented herein is supported by experimental data from published studies to aid in the selection of the most appropriate standard for your research needs.

Sphinganine 1-phosphate is a key intermediate in the de novo synthesis of sphingolipids, a class of lipids implicated in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of Sa1P and related sphingolipids is associated with numerous diseases, making their precise measurement in biological matrices a critical aspect of biomedical research and drug development. The "gold standard" for this quantification is LC-MS/MS, a technique that relies heavily on the use of an appropriate internal standard (IS) to correct for variability in sample preparation and instrument response.

The Role of Internal Standards in LC-MS/MS

An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the analytical process, from extraction to detection. This ensures that any loss of analyte during sample processing or fluctuations in mass spectrometer signal will be mirrored by the internal standard, allowing for accurate and precise quantification. The two most common types of internal standards used for sphingolipid analysis are stable isotope-labeled (deuterated) standards and non-deuterated, structurally similar analogs with odd-numbered carbon chains.

Comparison of Internal Standards

This guide focuses on the comparison between deuterated internal standards, such as this compound, and odd-chain length internal standards, with C17-Sphingosine 1-phosphate (C17-S1P) serving as a representative for the latter category. While d7-Sa1P is the ideal internal standard for Sa1P, its deuterated analog, Sphingosine (B13886) 1-phosphate-d7 (d7-S1P), is more commonly documented in literature for the quantification of the closely related and more abundant Sphingosine 1-phosphate (S1P). The principles and performance metrics discussed for d7-S1P are directly applicable to d7-Sa1P for Sa1P analysis.

ParameterThis compound (d7-S1P as proxy)C17-Sphingosine 1-phosphate (C17-S1P)Rationale & Key Considerations
Structural & Chemical Similarity Virtually identical to the analyte. Deuterium substitution has a minimal effect on chemical properties.High similarity, but the difference in chain length can lead to slight variations in extraction efficiency and chromatographic retention.Stable isotope-labeled standards are considered the "gold standard" as they co-elute with the analyte, minimizing the impact of matrix effects.[1]
Co-elution with Analyte YesNo. C17-S1P typically elutes earlier than the endogenous C18-sphingolipids.[1]Co-elution is critical for compensating for matrix-induced ion suppression or enhancement at the specific retention time of the analyte.[1]
Linearity (r²) >0.99[1]>0.999[2][3]Both types of internal standards can be used to establish highly linear calibration curves over a relevant concentration range.
Lower Limit of Quantification (LLOQ) 0.011 µM (in plasma)[1]25 ng/mL (in serum)[2][3]The LLOQ is method-dependent. The provided values demonstrate that high sensitivity can be achieved with both types of standards.
Precision (%CV) <12%[4]<10%[2][3]Both standards allow for the development of methods with high precision, meeting regulatory guidelines for bioanalytical method validation.
Accuracy/Recovery (%) Good accuracy demonstrated.[1]80% - 98%[2][3]Both standards enable accurate quantification, with recovery rates falling within acceptable ranges for bioanalytical assays.

Experimental Protocols

Below are detailed methodologies from studies utilizing either deuterated or odd-chain internal standards for sphingolipid quantification.

Protocol 1: Method Using a Deuterated Internal Standard (d7-S1P)

This protocol is adapted from a validated LC-MS/MS method for the quantification of S1P in human plasma.[1]

  • Sample Preparation:

    • To 10 µL of plasma or serum, add 55 µL of Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl).

    • Add 200 µL of a precipitation solution (methanol containing 20 nM d7-S1P as the internal standard).

    • Vortex the mixture at maximum speed for 30 seconds.

    • Centrifuge at 17,000 x g for 2 minutes.

    • Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: Water/methanol (B129727)/formic acid (97/2/1, v/v/v).

    • Mobile Phase B: Methanol/acetone/water/formic acid (68/29/2/1, v/v/v/v).

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: Agilent 6490 Triple Quadrupole MS.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for S1P and d7-S1P would be monitored.

Protocol 2: Method Using an Odd-Chain Internal Standard (C17-S1P)

This protocol is based on a validated LC-MS/MS method for the quantification of S1P in human serum.[2][3]

  • Sample Preparation:

    • Mix 20 µL of serum samples with 200 µL of a methanol solution containing 25 ng/mL of C17-S1P as the internal standard.

    • Vortex-mix for one minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu LC-20A.

    • Column: Agilent Eclipse Plus C18 (2.1 mm × 50 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 500 µL/min.

    • MS/MS System: Applied Biosystems API 4000.

    • Ionization Mode: Not specified, but typically positive ESI for sphingolipids.

    • MRM Transitions:

      • S1P: Specific precursor and product ions would be monitored (e.g., m/z 380.3 → 264.3).

      • C17-S1P: Specific precursor and product ions would be monitored (e.g., m/z 366.3 → 250.3).

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams depict the sphingolipid metabolic pathway and a general workflow for internal standard-based quantification.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sa1P Sphinganine 1-phosphate (Sa1P) Sphinganine->Sa1P SphK1/2 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine 1-phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Sa1P->Sphinganine SPPase

Caption: De novo sphingolipid synthesis pathway highlighting Sphinganine 1-phosphate (Sa1P).

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Known Amount of Internal Standard (e.g., d7-Sa1P) BiologicalSample->AddIS Extraction Extraction (e.g., Protein Precipitation) AddIS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Area Integration (Analyte & IS) MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantify Analyte using Calibration Curve RatioCalculation->Quantification FinalConcentration Final Analyte Concentration Quantification->FinalConcentration

Caption: Workflow for quantification using an internal standard in LC-MS/MS.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for Sphinganine 1-phosphate quantification.

  • This compound (and other stable isotope-labeled standards) is theoretically superior due to its near-identical chemical and physical properties to the endogenous analyte. This co-elution is particularly advantageous in minimizing the impact of matrix effects, which can be a significant source of variability and inaccuracy.[1]

  • Odd-chain analogs like C17-S1P are a viable and widely used alternative. They have been successfully applied in numerous validated methods, demonstrating excellent linearity, sensitivity, and precision.[2][3][5] However, the lack of co-elution with the analyte of interest means that they may not perfectly compensate for matrix effects at the retention time of the target analyte.[1]

For the most accurate and precise results, particularly when analyzing complex biological matrices where significant matrix effects are anticipated, a stable isotope-labeled internal standard such as This compound is the recommended choice. However, when a deuterated standard is not available or is cost-prohibitive, an odd-chain analog can still provide reliable quantification, provided that the method is thoroughly validated to account for potential differences in extraction recovery and matrix effects.

References

Navigating the Labyrinth of Sphingolipid Measurement: A Guide to Inter-Laboratory Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of sphingolipidomics holds immense promise for biomarker discovery and therapeutic development. However, the inherent complexity and structural diversity of sphingolipids present significant analytical challenges, leading to considerable variability in measurements across different laboratories. This guide provides a comparative overview of the current state of inter-laboratory performance in sphingolipid quantification, supported by experimental data and detailed protocols, to aid researchers in interpreting and improving the reproducibility of their findings.

The Challenge of Consistency in Sphingolipid Analysis

Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including apoptosis, proliferation, and inflammation.[1] The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a key area of investigation in numerous diseases.[1] Accurate and precise quantification of these and other sphingolipids is paramount for advancing our understanding of their roles in health and disease.

However, achieving consensus in quantitative sphingolipid analysis has been a persistent challenge. Variations in sample preparation, analytical platforms (e.g., liquid chromatography-mass spectrometry, LC-MS/MS), and data processing pipelines contribute to inter-laboratory discrepancies. To address this, organizations like the Lipidomics Standards Initiative (LSI) are working to establish standardized protocols and reporting guidelines.[2]

Comparative Analysis of Inter-Laboratory Performance

Inter-laboratory comparison studies, or ring trials, are crucial for assessing the reproducibility of analytical methods. Below is a summary of quantitative data from such studies, highlighting the coefficient of variation (CV%) for key sphingolipid classes. A lower CV indicates better agreement among laboratories.

Table 1: Inter-Laboratory Coefficient of Variation (CV%) for Ceramide Species in Human Plasma (NIST SRM 1950)
Ceramide SpeciesMean Concentration (µg/mL)Inter-Laboratory CV%Number of Labs
C16:00.2313.8%34
C18:00.1112.5%34
C22:00.4511.9%34
C24:00.8912.1%34
Data adapted from a recent inter-laboratory comparison study. The use of authentic labeled standards was shown to significantly reduce variability.
Table 2: Inter-Laboratory CV% for Sphingomyelins in Human Plasma from a Targeted Metabolomics Platform
Sphingomyelin (B164518) SpeciesPre-Normalization CV%Post-Normalization CV%Number of Labs
SM (OH) C14:1>30%<20%6
SM (OH) C16:1>30%<20%6
SM C16:0>30%<20%6
SM C18:0>30%<20%6
Data from a study using the AbsoluteIDQ™ p180 Kit. Normalization to a reference material was crucial for improving inter-laboratory precision for sphingomyelins measured by flow-injection analysis (FIA)-MS/MS.[3]

Key Experimental Protocols for Sphingolipid Quantification

The following sections detail representative methodologies for the quantification of ceramides (B1148491) and sphingomyelins in human plasma, based on common practices in the field.

Protocol 1: Quantification of Ceramides by LC-MS/MS

1. Sample Preparation (Bligh and Dyer Extraction):

  • To 50 µL of plasma, add internal standards (e.g., C17:0 ceramide).

  • Add a 2:1 (v/v) mixture of methanol:chloroform (B151607).

  • Vortex thoroughly and incubate at 48°C for 30 minutes.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to pellet protein and separate the aqueous and organic layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (B130326) (50:50, v/v) with 0.2% formic acid.

  • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the precursor ion ([M+H]+) and a common product ion (e.g., m/z 264.26 for sphingosine (B13886) backbone).

  • Instrument Settings: Optimize collision energy and other source parameters for each ceramide species.

Protocol 2: High-Throughput Analysis of Sphingomyelins by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma, add 200 µL of an internal standard solution in a solvent that precipitates proteins (e.g., isopropanol with deuterated sphingomyelin standards).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.[4]

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient from 50% to 100% Mobile Phase B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the precursor ion ([M+H]+) and the characteristic phosphocholine (B91661) headgroup fragment (m/z 184.1).

  • Instrument Settings: Optimize instrument parameters for maximum sensitivity and specificity.

Visualizing the Core of Sphingolipid Signaling

The interplay between ceramide and sphingosine-1-phosphate (S1P) is a central axis in cell fate decisions. The following diagram illustrates this critical signaling pathway.

Sphingolipid_Signaling Ceramide and Sphingosine-1-Phosphate Signaling Pathway cluster_de_novo De Novo Synthesis cluster_sphingomyelin_cycle Sphingomyelin Cycle cluster_cellular_outcomes Cellular Outcomes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis\nCell Cycle Arrest Apoptosis Cell Cycle Arrest Ceramide->Apoptosis\nCell Cycle Arrest Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Proliferation\nSurvival\nMigration Proliferation Survival Migration S1P->Proliferation\nSurvival\nMigration

Caption: The Sphingolipid Rheostat.

Conclusion and Recommendations

The data clearly demonstrates that while progress has been made, significant inter-laboratory variability persists in sphingolipid measurement. The use of standardized reference materials, such as NIST SRM 1950, and the adoption of common, validated protocols are essential steps towards harmonization. Furthermore, robust internal standardization and data normalization strategies are critical for mitigating analytical variance.

For researchers and drug development professionals, it is imperative to:

  • Critically evaluate the source of sphingolipid data: Understand the methods and quality control measures employed in any study.

  • Utilize reference materials: Incorporate certified reference materials into workflows to benchmark performance and ensure accuracy.

  • Collaborate on standardization: Participate in and advocate for community-wide efforts to standardize sphingolipid analysis.

By embracing these principles, the scientific community can enhance the reliability and comparability of sphingolipid measurements, thereby accelerating the translation of sphingolipid-targeted research into clinical applications.

References

Confirming Biomarker Findings: A Comparative Guide to Stable Isotope Dilution, ELISA, and Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of biomarker discoveries is a critical step in translating research into clinical application. This guide provides an objective comparison of three widely used protein quantification techniques: Stable Isotope Dilution Mass Spectrometry (SID-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blot. We delve into their respective experimental protocols, present comparative performance data, and illustrate key workflows to aid in the selection of the most appropriate method for your biomarker validation studies.

The journey from a potential biomarker candidate to a clinically validated tool is rigorous. A key phase in this process is the analytical validation, where the chosen method's performance characteristics—accuracy, precision, sensitivity, and specificity—are thoroughly assessed. While techniques like Western Blot are valuable for initial discovery and semi-quantitative analysis, and ELISA is a workhorse for high-throughput screening, SID-MS has emerged as a gold standard for definitive, absolute quantification.

Performance Comparison: SID-MS vs. ELISA vs. Western Blot

The choice of a validation method hinges on the specific requirements of the study. SID-MS, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), generally offers the highest analytical specificity and accuracy.[1][2][3] ELISA provides a balance of high throughput and good sensitivity, making it suitable for large-scale studies.[4][5] Western Blot, while primarily semi-quantitative, remains a valuable tool for confirming protein identity and observing significant expression changes.[6]

Below is a summary of key performance metrics for each technique. It is important to note that these values can vary significantly depending on the specific analyte, the quality of reagents (especially antibodies for ELISA and Western Blot), and the instrumentation used.

Performance MetricStable Isotope Dilution-Mass Spectrometry (SID-MS)Enzyme-Linked Immunosorbent Assay (ELISA)Western Blot
Quantification AbsoluteRelative or Absolute (with standard curve)Semi-quantitative
Limit of Detection (LOD) / Limit of Quantification (LOQ) Low ng/mL to pg/mLpg/mL to ng/mLng/mL range
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude
Precision (Coefficient of Variation - CV%) Typically <15%Inter-assay: <15%, Intra-assay: <10%Can be >20%
Specificity Very High (based on mass-to-charge ratio and fragmentation)High (dependent on antibody specificity)Moderate to High (dependent on antibody specificity and protein separation)
Throughput ModerateHighLow
Multiplexing Yes (multiple analytes in a single run)Yes (with specialized platforms)Limited (stripping and re-probing)

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative protocols for each of the three techniques.

Stable Isotope Dilution-Mass Spectrometry (SID-MS) for Absolute Protein Quantification

This protocol outlines the general steps for quantifying a target protein in a complex biological matrix, such as plasma, using a stable isotope-labeled internal standard.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled version of the target protein or a signature peptide is spiked into the biological sample. This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation: Proteins in the sample are denatured to unfold them, followed by reduction of disulfide bonds and alkylation to prevent them from reforming.

    • Proteolytic Digestion: A protease, typically trypsin, is added to digest the proteins into smaller peptides.

  • Peptide Purification: The peptide mixture is purified to remove interfering substances from the original sample matrix. This is often done using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • The purified peptides are separated using liquid chromatography (LC).

    • As the peptides elute from the LC column, they are ionized and introduced into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous peptide and its stable isotope-labeled counterpart (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

  • Data Analysis: The ratio of the peak areas of the endogenous peptide to the stable isotope-labeled internal standard is used to calculate the absolute concentration of the target protein in the original sample.

Sandwich ELISA for Protein Quantification

This protocol describes a common format of ELISA for quantifying a specific protein.

  • Plate Coating: A 96-well microplate is coated with a capture antibody that is specific for the target protein. The plate is then incubated to allow the antibody to bind to the surface of the wells.

  • Blocking: Any unbound sites on the surface of the wells are blocked using a solution of an irrelevant protein, such as bovine serum albumin (BSA), to prevent non-specific binding of other proteins.

  • Sample and Standard Incubation: The biological samples and a series of known concentrations of a standard protein are added to the wells. The plate is incubated to allow the target protein to bind to the capture antibody.

  • Washing: The plate is washed to remove any unbound proteins and other components of the sample.

  • Detection Antibody Incubation: A second antibody, the detection antibody, which is also specific for the target protein but binds to a different epitope, is added to the wells. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).

  • Washing: The plate is washed again to remove any unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a detectable signal, such as a color change.

  • Signal Detection: The intensity of the signal is measured using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the signal intensity versus the concentration of the protein standards. The concentration of the target protein in the samples is then determined by interpolating their signal intensity on the standard curve.

Semi-Quantitative Western Blot

This protocol outlines the steps for analyzing the relative abundance of a target protein.

  • Sample Preparation: Proteins are extracted from cells or tissues using a lysis buffer. The total protein concentration of each sample is determined using a protein assay.

  • Gel Electrophoresis: Equal amounts of total protein from each sample are loaded into the wells of a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that is specific for the target protein.

  • Washing: The membrane is washed to remove any unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.

  • Washing: The membrane is washed to remove any unbound secondary antibody.

  • Detection: A chemiluminescent or fluorescent substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces light.

  • Signal Imaging: The light signal is captured using a CCD camera or X-ray film.

  • Data Analysis: The intensity of the bands corresponding to the target protein is quantified using densitometry software. To normalize for loading differences, the intensity of the target protein is often expressed as a ratio to a housekeeping protein (e.g., actin or GAPDH) that is expected to be expressed at a constant level across all samples.

Mandatory Visualizations

To further clarify the methodologies and their underlying biological context, the following diagrams have been generated using Graphviz.

Experimental Workflows

experimental_workflows cluster_sidms Stable Isotope Dilution-Mass Spectrometry (SID-MS) cluster_elisa Enzyme-Linked Immunosorbent Assay (ELISA) cluster_wb Western Blot a1 Spike-in Stable Isotope Standard a2 Sample Preparation (Denature, Reduce, Alkylate) a1->a2 a3 Proteolytic Digestion a2->a3 a4 Peptide Purification (SPE) a3->a4 a5 LC-MS/MS Analysis a4->a5 a6 Data Analysis (Peak Area Ratio) a5->a6 b1 Coat Plate with Capture Antibody b2 Block Plate b1->b2 b3 Add Sample & Standards b2->b3 b4 Add Detection Antibody b3->b4 b5 Add Substrate b4->b5 b6 Measure Signal b5->b6 b7 Data Analysis (Standard Curve) b6->b7 c1 Sample Preparation (Lysis & Quant) c2 SDS-PAGE c1->c2 c3 Protein Transfer c2->c3 c4 Blocking c3->c4 c5 Primary Antibody Incubation c4->c5 c6 Secondary Antibody Incubation c5->c6 c7 Detection c6->c7 c8 Imaging & Analysis c7->c8

Caption: Comparative workflows of SID-MS, ELISA, and Western Blot.

HIF-1 Signaling Pathway

The Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is a crucial regulator of cellular response to low oxygen levels and is implicated in various diseases, including cancer. Biomarkers within this pathway are of significant interest for drug development and diagnostics.

HIF1_signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHD->VHL Recruitment VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Activates

Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions.

Conclusion

The confirmation of biomarker findings requires a careful selection of analytical methods. While Western Blot is a valuable tool for initial validation and ELISA is well-suited for high-throughput screening, Stable Isotope Dilution Mass Spectrometry provides the highest level of analytical rigor for absolute quantification. By understanding the principles, performance characteristics, and protocols of each technique, researchers can make informed decisions to ensure the validity and reproducibility of their biomarker data, ultimately accelerating the translation of discoveries from the bench to the clinic.

References

A Head-to-Head Comparison: Shotgun Lipidomics Versus LC-MS for Sphingoid Base Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid analysis, choosing the right analytical technique is paramount. This guide provides an objective comparison of two powerful methodologies, shotgun lipidomics and liquid chromatography-mass spectrometry (LC-MS), for the analysis of sphingoid bases. We delve into their respective strengths and weaknesses, supported by experimental data and detailed protocols, to empower informed decision-making in your research.

Sphingoid bases, including sphingosine, sphinganine, and their phosphorylated derivatives like sphingosine-1-phosphate (S1P), are critical bioactive lipids involved in a myriad of cellular processes, from cell proliferation and differentiation to apoptosis.[1][2] Dysregulation of their signaling pathways has been implicated in numerous diseases, making them key targets in drug discovery and development. The accurate quantification and identification of these molecules are therefore essential. This guide will compare the high-throughput capabilities of shotgun lipidomics with the separation power of LC-MS for the analysis of these crucial signaling molecules.

Methodological Overview

Shotgun lipidomics is a direct infusion-based mass spectrometry approach that analyzes the total lipid extract without prior chromatographic separation.[3][4][5] Its primary advantage lies in its high throughput, allowing for the rapid profiling of a large number of samples.[3] Quantification in shotgun lipidomics is typically achieved by comparing the signal intensity of an analyte to that of a co-infused internal standard of the same lipid class.[6]

Liquid chromatography-mass spectrometry (LC-MS) , on the other hand, couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry.[7] This technique separates different lipid species based on their physicochemical properties before they enter the mass spectrometer, which can reduce ion suppression and allow for the differentiation of isomeric and isobaric species.[8][9]

Quantitative Performance: A Comparative Table

FeatureShotgun LipidomicsLC-MS
Throughput HighModerate to Low
Quantitative Accuracy Semi-quantitative to quantitative, can be affected by ion suppression from co-infused species.[5][8]High, due to chromatographic separation reducing matrix effects and isobaric interferences.[8][9]
Sensitivity High, but can be limited by ion suppression for low-abundance species.Very high, especially with targeted methods like Multiple Reaction Monitoring (MRM).[8]
Specificity Relies on mass-to-charge ratio and fragmentation patterns; isobaric and isomeric species can be challenging to distinguish.[5]High, as chromatography can separate isomers and isobars prior to MS detection.[9]
Dynamic Range Can be limited by the most abundant ions in the mixture.Wider, as the concentration of ions entering the MS is moderated by chromatographic elution.
Sample Preparation Relatively simple, typically involves lipid extraction.More complex, may require additional cleanup steps compatible with the LC method.
Method Development Can be faster for established lipid classes.Can be more time-consuming, requiring optimization of chromatographic conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for sphingoid base analysis using both shotgun lipidomics and LC-MS.

Shotgun Lipidomics Protocol for Sphingoid Base-1-Phosphates

This protocol is adapted from a shotgun lipidomics approach for the characterization and direct quantitation of sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (DHS1P).[7]

  • Lipid Extraction: Lipids are extracted from biological samples using a modified Bligh-Dyer method.

  • Sample Preparation: The crude lipid extract is reconstituted in a suitable solvent, such as chloroform/methanol (1:2, v/v), and an internal standard (e.g., C17-S1P) is added.

  • Mass Spectrometry Analysis: The sample is directly infused into the mass spectrometer. Analysis is performed in negative-ion mode using precursor ion scanning for m/z 79.0, which corresponds to the [PO3]⁻ fragment of sphingoid base-1-phosphates.[7]

  • Quantification: The abundance of S1P and DHS1P is determined by comparing their peak areas to the peak area of the internal standard.

LC-MS Protocol for Sphingoid Bases and their Phosphates

This protocol is based on established LC-MS/MS methods for the comprehensive analysis of sphingolipids.[7][9]

  • Lipid Extraction: Similar to the shotgun protocol, lipids are extracted from the sample.

  • Sample Preparation: The dried lipid extract is reconstituted in a mobile phase-compatible solvent, and a cocktail of internal standards (e.g., d17:1 sphingosine, d17:1 S1P) is added.

  • Liquid Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase system, such as methanol/water with formic acid and ammonium (B1175870) formate, to separate the sphingoid bases.

  • Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in positive-ion mode. Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]

  • Quantification: A calibration curve is generated using known concentrations of authentic standards, and the concentration of the endogenous sphingoid bases is calculated based on the peak area ratios of the analyte to the internal standard.

Visualizing the Workflow and Biological Context

To better illustrate the discussed methodologies and the biological relevance of sphingoid bases, the following diagrams are provided.

Shotgun_vs_LCMS_Workflow cluster_shotgun Shotgun Lipidomics Workflow cluster_lcms LC-MS Workflow S_Start Sample S_Extract Lipid Extraction S_Start->S_Extract S_Infuse Direct Infusion S_Extract->S_Infuse S_MS Mass Spectrometry S_Infuse->S_MS S_Data Data Analysis S_MS->S_Data L_Start Sample L_Extract Lipid Extraction L_Start->L_Extract L_LC LC Separation L_Extract->L_LC L_MS Mass Spectrometry L_LC->L_MS L_Data Data Analysis L_MS->L_Data

Caption: Comparative workflows of Shotgun Lipidomics and LC-MS.

Sphingolipid_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramidase Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Sphingosine Kinase (SphK) S1P->Sphingosine S1PR S1P Receptors S1P->S1PR S1P_Lyase S1P Lyase S1P_Phosphatase S1P Phosphatase Eth_P Eth_P S1P->Eth_P Degradation S1P->Eth_P Cellular_Effects Cell Growth, Survival, Migration S1PR->Cellular_Effects

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion: Selecting the Appropriate Tool for the Task

The choice between shotgun lipidomics and LC-MS for sphingoid base analysis ultimately depends on the specific research question and available resources.

Shotgun lipidomics excels in high-throughput screening and profiling studies where the goal is to rapidly assess changes across a large number of samples. Its simpler workflow and faster analysis time make it an attractive option for initial biomarker discovery or for monitoring large-scale metabolic responses. However, researchers must be mindful of its limitations in distinguishing isomers and the potential for ion suppression to affect quantification.

LC-MS is the preferred method for targeted, quantitative studies that demand high accuracy, specificity, and sensitivity. When the research objective is to precisely measure the concentration of specific sphingoid bases, including the separation of closely related isomers, the chromatographic separation provided by LC-MS is indispensable. While the throughput is lower and method development can be more intensive, the quality of the quantitative data is generally superior.

References

Safety Operating Guide

Safe Disposal of Sphinganine 1-Phosphate-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Sphinganine 1-Phosphate-d7, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this deuterated sphingolipid.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to recognize its potential hazards. While specific data for the d7 variant is limited, information for the closely related compound, Sphingosine-1-phosphate, indicates the following:

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area.[1] Wash hands and any exposed skin thoroughly after handling.[1][2] Do not ingest, get in eyes, on skin, or on clothing.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Step-by-Step Disposal Procedure

Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with local, regional, and national regulations.[1]

  • Waste Classification: Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste.[1] Consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations for complete and accurate classification.[1]

  • Containerization:

    • Place the waste material into a suitable, clearly labeled, and sealable container.

    • Ensure the container is compatible with the chemical. For the powdered form, a secure vial or container is appropriate.

  • Collection and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the container tightly closed and store it in a locked-up location if required.[1]

  • Disposal:

    • Crucially, do not empty into drains or allow the substance to enter sewers, surface water, or ground water. [1]

    • Arrange for the disposal of the contents and the container through an approved and licensed waste disposal company.[1] This ensures the material is handled and processed in an environmentally responsible and compliant manner.

  • Spill Cleanup:

    • In case of a spill, ensure adequate ventilation.

    • Sweep up the solid material and place it into a suitable container for disposal.[1]

    • Avoid generating dust.[1]

    • Wash the spill area thoroughly.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Start: Have Sphinganine 1-Phosphate-d7 Waste B Consult SDS & Local Regulations A->B C Classify Waste (Hazardous vs. Non-Hazardous) B->C D Place in a Labeled, Compatible Container C->D E Seal Container Securely D->E F Store in Designated, Well-Ventilated Area E->F G Keep Away from Incompatible Materials F->G H DO NOT Dispose in Sink or General Trash G->H I Arrange Pickup by Approved Waste Disposal Company H->I Correct Path J End: Waste Disposed Compliantly I->J

References

Comprehensive Safety and Handling Guide for Sphinganine 1-phosphate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of Sphinganine 1-phosphate-d7. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents specific risks that necessitate careful handling. The substance is labeled according to the Globally Harmonized System (GHS) with the following classifications.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye Irritation2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

The primary hazards are irritation to the skin, eyes, and respiratory system upon exposure.

Required Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound[1]. The following PPE is the minimum requirement to mitigate the risks of exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeRequired PPERationale and Best Practices
Eye and Face Protection Safety goggles with side shields or a face shield.To protect against the "serious eye irritation" hazard. Goggles are essential when handling the powder or solutions. A face shield worn over safety glasses is required when there is a significant splash hazard[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation. Gloves should be inspected before use and disposed of properly in a biohazard or chemical waste container[3].
Body Protection Long-sleeved laboratory coat.A fully buttoned lab coat protects skin and personal clothing from potential spills[3][4]. For significant splash risks, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection Use in a certified chemical fume hood or ventilated enclosure.To prevent inhalation of the powder, which "may cause respiratory irritation". All weighing and solution preparation should be performed in a ventilated space. If a fume hood is unavailable, a risk assessment must be performed to determine if a respirator is needed[2].
Foot Protection Closed-toe shoes.Required in all laboratory settings to protect feet from spills and falling objects[1][3].

Operational and Logistical Plans

Adherence to a strict handling protocol is crucial for minimizing exposure.

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: Perform all manipulations of the powdered compound, including weighing and reconstitution, inside a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • Procedure: Avoid actions that generate dust. When preparing solutions, add the solvent to the powder slowly to prevent aerosolization.

  • Hygiene: After handling, remove gloves and lab coat and wash hands thoroughly. Do not wear lab coats or gloves in common areas such as offices or lunchrooms[3].

Proper storage is essential to maintain the compound's stability.

  • Temperature: Store this compound at -20°C[5].

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Location: Store in a designated and clearly labeled area away from incompatible materials like strong oxidizing agents.

All waste must be considered hazardous and disposed of according to institutional guidelines and local, state, and federal regulations.

  • Contaminated Materials: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste. Do not discard it down the drain or in general trash.

  • Empty Containers: Empty vials should be rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol), and the rinsate collected as hazardous waste.

Emergency Procedures

In the event of a spill, follow a structured response plan to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_small_spill Small & Contained Spill cluster_large_spill Large or Uncontained Spill start Spill of Powder Identified alert Alert personnel in the immediate area start->alert assess Assess spill size and risk alert->assess ppe Don appropriate PPE: - Nitrile gloves (double pair) - Goggles & Lab Coat - Respirator (if outside hood) assess->ppe Small evacuate EVACUATE the area immediately assess->evacuate Large cover Gently cover spill with absorbent pads or wet paper towels to avoid dust ppe->cover cleanup Carefully wipe area from outside in. Use a detergent solution for final clean. cover->cleanup dispose Collect all waste in a sealed bag for hazardous chemical disposal. cleanup->dispose isolate Isolate the area. Prevent re-entry. evacuate->isolate notify Notify Lab Supervisor and Environmental Health & Safety (EHS). isolate->notify await_response Await trained emergency responders. notify->await_response

Caption: Workflow for responding to a this compound powder spill.

In case of accidental exposure, take the following immediate actions while seeking medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Physicochemical Data

This information is useful for laboratory records and experimental planning.

Table 3: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2260670-15-1
Molecular Formula C₁₈H₃₁D₇NO₅P[5][6]
Molecular Weight 386.5 g/mol [5]
Physical Form Powder[6]
Storage Temperature -20°C[5][7]
Stability ≥ 4 years (at -20°C)[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.